2-Benzyl-2,8-diazaspiro[4.5]decane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-11-8-15(13-17)6-9-16-10-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWFMYRGJBRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629281 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-61-8 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,8-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Benzyl-2,8-diazaspiro[4.5]decane. This versatile spirocyclic diamine serves as a crucial building block and linker in the development of novel therapeutics, particularly in the fields of targeted protein degradation and kinase inhibition.
Introduction
This compound, with the CAS number 336191-15-2, is a heterocyclic organic compound featuring a spirocyclic core composed of a piperidine and a pyrrolidine ring sharing a single carbon atom.[1][2] The presence of a benzyl group on one of the nitrogen atoms and a secondary amine on the other provides a valuable scaffold for further chemical modification. Its structural rigidity and synthetic tractability have made it a sought-after component in medicinal chemistry.
The primary application of this compound is as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 2,8-diazaspiro[4.5]decane moiety often forms the rigid core of the linker connecting the target protein binder and the E3 ligase ligand.[3] Additionally, this scaffold is found in the structure of potent and selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors, which have therapeutic potential in treating inflammatory bowel disease.
Synthesis of this compound
A logical synthetic approach would commence with the reductive amination of N-Boc-4-piperidone with a suitable amine, followed by cyclization and subsequent functionalization.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis.
Step 1: Synthesis of 8-Boc-2,8-diazaspiro[4.5]decane
This procedure is adapted from methodologies for similar spirocyclic systems.
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add aminoacetaldehyde dimethyl acetal (1.1 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 4-6 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 8-Boc-2,8-diazaspiro[4.5]decane can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Benzylation: To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl this compound-8-carboxylate.
-
Deprotection: Dissolve the crude protected product in DCM and add TFA (10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or crystallization.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for the target compound is not published, the following tables summarize the expected and representative data based on closely related analogs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 336191-15-2 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂ | [1][2] |
| Molecular Weight | 230.35 g/mol | [1][2] |
| Appearance | Solid | [1] |
Representative Spectroscopic Data
The following tables provide expected ¹H NMR, ¹³C NMR, and MS data for this compound, extrapolated from published data for its derivatives.[4]
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 3.55 | s | 2H | -CH₂-Ph |
| 2.80-3.00 | m | 4H | Piperidine ring protons adjacent to N |
| 2.60-2.75 | m | 4H | Pyrrolidine ring protons adjacent to N |
| 1.60-1.80 | m | 4H | Piperidine ring protons |
| 1.40-1.55 | m | 2H | Pyrrolidine ring protons |
| 1.50 (broad s) | 1H | N-H |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 64.0 | Spiro-C |
| 63.5 | -CH₂-Ph |
| 55.0 | Piperidine C-H adjacent to N |
| 52.0 | Pyrrolidine C-H adjacent to N |
| 35.0 | Piperidine C-H |
| 30.0 | Pyrrolidine C-H |
Table 3: Representative Mass Spectrometry Data
| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| ESI-MS | 231.1856 | ~231.2 |
Role in Signaling Pathways: A PROTAC Linker
As previously mentioned, a significant application of this compound is its use as a rigid linker in the design of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC utilizing this spirocyclic core to degrade a target protein (e.g., EZH2).[3]
Caption: Mechanism of PROTACs using this compound as a linker.
Conclusion
This compound is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its rigid spirocyclic structure makes it an ideal component for linkers in PROTACs, enabling the precise spatial orientation of a target protein and an E3 ligase to facilitate targeted protein degradation. Furthermore, its presence in potent kinase inhibitors highlights its versatility as a core structural element. The proposed synthetic route and representative characterization data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Further exploration and optimization of synthetic methodologies and applications of this compound are likely to yield novel and impactful therapeutic agents.
References
- 1. 8-Benzyl-2,8-diazaspiro 4.5 decane 336191-15-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 2-Benzyl-2,8-diazaspiro[4.5]decane
Disclaimer: Publicly available experimental spectroscopic data for 2-Benzyl-2,8-diazaspiro[4.5]decane is limited. This guide presents data for the closely related isomer, 8-Benzyl-2,8-diazaspiro[4.5]decane , as a reference for researchers and scientists. The benzyl group's position significantly influences the spectroscopic characteristics; therefore, the data herein should be interpreted with this isomeric difference in mind.
Chemical Structure and Properties
8-Benzyl-2,8-diazaspiro[4.5]decane is a bicyclic organic compound containing a piperidine and a pyrrolidine ring sharing a spirocyclic quaternary carbon. The benzyl group is attached to the nitrogen atom of the piperidine ring.
Table 1: Physical and Chemical Properties of 8-Benzyl-2,8-diazaspiro[4.5]decane
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 230.35 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| CAS Number | 336191-15-2 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted XLogP | 2.1 | --INVALID-LINK--[2] |
Spectroscopic Data (Reference Isomer: 8-Benzyl-2,8-diazaspiro[4.5]decane)
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.50 | s | 2H | Benzylic protons (-CH₂-Ph) |
| 2.50-3.00 | m | 8H | Protons on carbons adjacent to nitrogen |
| 1.50-1.80 | m | 6H | Remaining aliphatic protons |
| ~1.90 | br s | 1H | Amine proton (-NH-) |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 138-140 | Aromatic quaternary carbon (C-Ar) |
| 128-130 | Aromatic CH carbons |
| ~63 | Benzylic carbon (-CH₂-Ph) |
| ~60 | Spiro carbon |
| 45-55 | Carbons adjacent to nitrogen atoms |
| 30-40 | Other aliphatic carbons |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 (broad) | N-H stretch (secondary amine) |
| 3000-3100 | C-H stretch (aromatic) |
| 2800-3000 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| 1100-1200 | C-N stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 230 | [M]⁺ (Molecular ion) |
| 229 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocols
A general synthetic route to 8-benzyl-2,8-diazaspiro[4.5]decanes can be adapted from procedures for similar spirocyclic compounds. A plausible approach involves the reductive amination of N-benzyl-4-piperidone with an appropriate amino-precursor.
General Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane (Illustrative Protocol):
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added 1-amino-2-(ethylamino)ethane (1.1 equivalents).
-
Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is then added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-benzyl-2,8-diazaspiro[4.5]decane.
Visualizations
Diagram 1: Proposed Synthetic Workflow for 8-Benzyl-2,8-diazaspiro[4.5]decane
Caption: A proposed synthetic route to 8-benzyl-2,8-diazaspiro[4.5]decane.
Diagram 2: Relationship between Structure and Spectroscopic Data
Caption: Correlation of chemical structure with expected spectroscopic outputs.
References
An In-depth Technical Guide to the 2-Benzyl-2,8-diazaspiro[4.5]decane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,8-diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This spirocyclic system, consisting of a pyrrolidine ring fused to a piperidine ring at a shared quaternary carbon, serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The introduction of a benzyl group at one of the nitrogen atoms, creating 2-Benzyl-2,8-diazaspiro[4.5]decane or its more commonly documented isomer, 8-Benzyl-2,8-diazaspiro[4.5]decane, yields a key intermediate for further functionalization.
Derivatives of this scaffold have demonstrated potent and selective activity in various therapeutic areas. They have been successfully incorporated into molecules designed as kinase inhibitors for inflammatory diseases, such as dual TYK2/JAK1 and RIPK1 inhibitors. Furthermore, the scaffold's rigid geometry makes it an excellent linker component in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful modality for targeted protein degradation in oncology. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of the N-benzyl substituted diazaspiro[4.5]decane core.
Chemical and Physical Properties
The fundamental physicochemical properties of the 8-Benzyl-2,8-diazaspiro[4.5]decane isomer are summarized below. It is important to note that while the compound is commercially available as a solid, experimentally determined data such as melting point and boiling point are not widely published. The data presented are therefore primarily sourced from vendor information and computational predictions.
Table 1: Physicochemical Properties of 8-Benzyl-2,8-diazaspiro[4.5]decane
| Property | Value | Source |
| CAS Number | 336191-15-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₅H₂₂N₂ | Sigma-Aldrich[1] |
| Molecular Weight | 230.35 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| XLogP3 (Predicted) | 2.1 | PubChem[2] |
| Topological Polar Surface Area | 15.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| SMILES | C1CNCC12CCN(CC2)CC3=CC=CC=C3 | PubChem[2] |
| InChI Key | MDBVTGGHEWEATH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Spectroscopic Data
Table 2: Illustrative Spectroscopic Data of a Related Derivative
| Technique | Data for (S)-2–(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.53 (bs, 1H), 7.53–7.39 (m, 8H), 7.37–7.23 (m, 4H), 7.11 (s, 1H), 4.63 (s, 1H), 4.34 (s, 2H), 3.72–3.68 (m, 2H), 3.49–3.12 (m, 4H), 2.20–1.95 (m, 2H), 1.89 (d, J = 13.2 Hz, 1H), 1.72 (d, J = 13.2 Hz, 1H).[3] |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ 173.24, 169.56, 139.25, 131.68, 130.13, 130.10, 129.36, 128.54, 128.14, 127.87, 74.13, 60.85, 59.27, 49.11, 48.82, 42.44, 33.10, 31.25.[3] |
| Mass Spec. (ESI) | Calculated for C₂₂H₂₇N₄O₂ [M + H]⁺ 379.2129; found 379.3060.[3] |
Note: The data presented is for a complex derivative and serves as an illustrative example.
Experimental Protocols
A robust synthesis of N-benzylated diazaspiro[4.5]decanes typically involves a multi-step sequence: construction of the core spirocyclic diamine followed by selective N-benzylation.
Protocol 1: Synthesis of the 1,8-Diazaspiro[4.5]decane Core Scaffold
The foundational synthesis of the 1,8-diazaspiro[4.5]decane system was reported by Wittekind and Weissman. While the full experimental details from the original publication are not widely accessible, the synthesis can be logically constructed based on established heterocyclic chemistry principles, likely involving the cyclization of a suitably functionalized piperidone derivative. A plausible modern approach is outlined below.
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate This step involves the Dieckmann condensation of the diester derived from N-benzyl iminodiacetic acid ethyl ester.
-
To a solution of sodium ethoxide in anhydrous ethanol, ethyl N-benzyliminodiacetate is added dropwise under an inert atmosphere.
-
The reaction mixture is heated to reflux for several hours to effect cyclization.
-
After cooling, the reaction is quenched with aqueous acid and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation to N-Benzyl-4-piperidone The β-keto ester is hydrolyzed and decarboxylated to give the core piperidone.
-
The crude product from Step 1 is refluxed in an aqueous acidic solution (e.g., 6M HCl) for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of ~9-10.
-
The product, N-benzyl-4-piperidone, is extracted with an organic solvent, dried, and purified.
Step 3: Formation of the Spiro-pyrrolidine Ring This can be achieved via a Strecker or similar reaction followed by reduction and cyclization.
-
N-benzyl-4-piperidone is reacted with potassium cyanide and ammonium chloride in an aqueous alcohol solution to form the corresponding α-aminonitrile.
-
The aminonitrile is then subjected to reductive cyclization. This can be achieved by catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst under H₂ atmosphere), which reduces the nitrile to a primary amine that subsequently cyclizes onto the piperidine ring, likely after debenzylation of the piperidine nitrogen under these conditions.
-
Alternatively, reduction with a hydride reagent like LiAlH₄ could be employed.
-
Purification by chromatography or distillation yields the core 2,8-diazaspiro[4.5]decane.
Protocol 2: N-Benzylation of 2,8-Diazaspiro[4.5]decane
With the core diamine in hand, the benzyl group can be introduced. The two secondary amines may exhibit different reactivities, allowing for potential regioselectivity. The following is a general protocol for N-benzylation.
-
Objective: To selectively introduce a benzyl group onto one of the nitrogen atoms of the 2,8-diazaspiro[4.5]decane core.
-
Procedure:
-
Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) or diisopropylethylamine (1.5 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 0.1 M).
-
Add benzyl bromide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS to check for the consumption of starting material and the formation of mono- and di-benzylated products.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-benzylated product from starting material and di-benzylated byproducts.
-
Chemical Reactivity and Stability
The chemical reactivity of the this compound scaffold is dominated by the remaining secondary amine. This nitrogen atom serves as a nucleophilic handle for a variety of chemical transformations, making the scaffold a valuable intermediate in multi-step syntheses.
-
N-Alkylation and N-Arylation: The secondary amine can readily undergo further alkylation with various alkyl halides or participate in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce diverse substituents.
-
N-Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides, respectively. This is a common strategy for building out more complex molecular architectures from the core.
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex tertiary amines.
-
Use as a Linker: As demonstrated in the development of PROTACs, the diazaspiro[4.5]decane unit can be di-functionalized at both nitrogen atoms to act as a rigid linker, connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.
The scaffold is generally stable under standard laboratory conditions but, as a typical amine, it is basic and will form salts with acids. It is susceptible to oxidation, particularly with strong oxidizing agents. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere.[4]
Biological Relevance and Applications in Drug Discovery
The 2,8-diazaspiro[4.5]decane scaffold is not known to possess intrinsic biological activity but serves as a powerful structural element in the design of potent and selective therapeutic agents. Its rigidity reduces the entropic penalty of binding to a biological target, often leading to enhanced affinity.
Kinase Inhibition
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5][6] These kinases are critical components of the JAK-STAT signaling pathway, which is implicated in numerous inflammatory and autoimmune disorders. Selective inhibition of TYK2/JAK1 is a validated therapeutic strategy for conditions like inflammatory bowel disease.[5][6] Similarly, other derivatives have been developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[7]
Targeted Protein Degradation (PROTACs)
The scaffold has been successfully employed as a rigid linker in the design of EZH2-targeting PROTACs.[8] EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase that is overexpressed in various cancers. PROTACs containing the diazaspirodecane linker are capable of inducing the degradation of EZH2, offering a therapeutic advantage over simple inhibition by removing the entire protein from the cell.
References
- 1. Benzylamines [organic-chemistry.org]
- 2. PubChemLite - 8-benzyl-2,8-diazaspiro[4.5]decane (C15H22N2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of the 1,8-diazaspiro[4.5] decane system | Semantic Scholar [semanticscholar.org]
- 4. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Journal of Heterocyclic Chemistry (Wiley-Blackwell) | 16947 Publications | 148772 Citations | Top authors | Related journals [scispace.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Exploring the Biological Activity of 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives: A Technical Guide
The 2,8-diazaspiro[4.5]decane scaffold is a significant "privileged structure" in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character that allows for precise orientation of substituents in biological space.[1] This unique spirocyclic system, which features two nitrogen-containing rings sharing a single carbon atom, serves as a versatile core for developing novel therapeutic agents.[1][2] The incorporation of a benzyl group at the 2-position further enhances the potential for diverse biological interactions, often contributing to improved potency, selectivity, and pharmacokinetic properties.[1][3]
This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
Biological Activities and Quantitative Data
Derivatives of the this compound core have demonstrated a remarkable range of biological activities, including anticancer, anticonvulsant, receptor antagonism, and enzyme inhibition properties.
Anticancer Activity
Certain azaspiro[4.5]decane derivatives have shown potent activity against cancer cell lines. One notable example is their effect on hepatocellular carcinoma (HepG2) cells, where the mechanism involves the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4] Additionally, related spirocyclic compounds have been investigated for their ability to inhibit Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncogenic proteins.[5]
Table 1: Anticancer Activity of Selected Azaspiro[4.5]decane and Related Derivatives
| Compound Class/Derivative | Target/Cell Line | Activity Metric | Potency/Value | Reference |
| Azaspirane (CIMO) | HepG2 (Hepatocellular Carcinoma) | IC50 | 7.3 µM | [4] |
| Azaspirane (CIMO) | LO2 (Normal Liver Cells) | IC50 | > 100 µM | [4] |
| 2-amino-pyrrolo[2,3-d]pyrimidine (6a) | Hsp90 | IC50 | 36 nM | [5] |
Anticonvulsant Properties
N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant activity using standard preclinical models.[3] These studies are crucial for identifying potential new treatments for neurological disorders like epilepsy.
Table 2: Anticonvulsant Activity of 2-Azaspiro[4.5]decane Derivatives
| Compound/Derivative | Test Model | Activity Metric | Potency/Value | Reference |
| N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j) | MES Test | ED50 | 76.27 mg/kg | [3] |
Note: Data for the closely related 2-azaspiro[4.4]nonane is presented to illustrate the anticonvulsant potential of this class of spirocycles.
Receptor Antagonism
The 2,8-diazaspiro[4.5]decane core has been utilized to develop highly selective antagonists for G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R), which is a target for neuropsychiatric disorders.[6] These spirocyclic scaffolds help in achieving high selectivity over related receptors like the D2R.[6]
Table 3: Dopamine D3 Receptor Binding Affinity
| Compound/Derivative | Target | Activity Metric | Potency/Value | D3R vs D2R Selectivity | Reference |
| Diazaspiro Analogue 11 | Dopamine D3 Receptor | Kᵢ | 122 nM | 264-fold | [6] |
| Diazaspiro Analogue 14 | Dopamine D3 Receptor | Kᵢ | 25.6 nM | 905-fold | [6] |
| Diazaspiro Analogue 15a | Dopamine D3 Receptor | Kᵢ | 30.1 nM | 823-fold | [6] |
| Diazaspiro Analogue 15c | Dopamine D3 Receptor | Kᵢ | 31.9 nM | 789-fold | [6] |
Enzyme Inhibition
Derivatives have been successfully designed as potent inhibitors of key enzymes implicated in disease, including soluble epoxide hydrolase (sEH) for hypertension and the mitochondrial permeability transition pore (mPTP) for ischemia/reperfusion injury.[7][8]
Table 4: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Disease Model | Effect | Reference |
| 2,8-diazaspiro[4.5]decane-based ureas | Soluble Epoxide Hydrolase (sEH) | Spontaneously Hypertensive Rat | Blood pressure reduction | [8] |
| 1,4,8-triazaspiro[4.5]decan-2-ones | Mitochondrial Permeability Transition Pore (mPTP) | In vitro Hypoxia/Reoxygenation | High inhibitory potency, cytoprotective | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the context of these compounds' activity.
Caption: Modulation of the JAK-STAT signaling pathway by azaspiro[4.5]decane derivatives.
Caption: General workflow for the discovery of drugs based on spirocyclic scaffolds.
Detailed Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of this compound derivatives, based on common practices in the field.
General Synthesis of this compound Derivatives
A common route to synthesize N-1 monosubstituted spirocyclic compounds involves a multi-step process, such as the Strecker reaction followed by cyclization.[9]
-
Step 1: Strecker Reaction: A suitable ketone precursor (e.g., N-benzyl-4-piperidone) is reacted with sodium cyanide (NaCN) and an amine hydrochloride (e.g., methylamine hydrochloride) in a solvent mixture like DMSO/H₂O. This forms the key α-amino nitrile intermediate.[9]
-
Step 2: Ureido Derivative Formation: The α-amino nitrile is then treated with potassium cyanate (KOCN) in the presence of acetic acid and water to yield the corresponding ureido derivative.[9]
-
Step 3: Cyclization: The ureido derivative undergoes cyclization using a base such as sodium hydride (NaH) in a dry aprotic solvent like dimethylformamide (DMF). Subsequent acid hydrolysis yields the target 1,3-diazaspiro[4.5]decane-2,4-dione core.[9]
-
Step 4: Benzylation and Further Modification: The N-H protons on the spirocyclic core can be selectively alkylated. To introduce the benzyl group at the desired position (e.g., N-2 or N-8), the compound is treated with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in DMF.[10] Further modifications can be made to introduce other functional groups.
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
Compound Treatment: The synthesized spiro derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium and added to the wells, with a final DMSO concentration kept below 0.5%. Control wells receive medium with DMSO only.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (concentration causing 50% inhibition of cell growth) is determined by plotting a dose-response curve.[11]
Receptor Binding Assay
These assays determine the affinity of a compound for a specific receptor.[6]
-
Membrane Preparation: Cells expressing the target receptor (e.g., Dopamine D3) are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane preparation is stored at -80°C.
-
Assay Setup: In a 96-well plate, the assay is performed in a binding buffer containing the cell membranes, a radiolabeled ligand (a compound known to bind the receptor with high affinity, e.g., [³H]spiperone), and varying concentrations of the test compound (the spiro derivative).
-
Nonspecific Binding: A parallel set of wells is prepared with an excess of a known non-radiolabeled antagonist to determine nonspecific binding.
-
Incubation: The plate is incubated at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The data is analyzed using nonlinear regression to determine the Kᵢ (inhibitory constant) of the test compound.[6]
In Vivo Anticonvulsant Evaluation
The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests are standard models for assessing anticonvulsant activity.[3]
-
Animal Preparation: Male mice or rats are used. The test compounds are typically suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).
-
MES Test: At the time of predicted peak effect after drug administration, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[3]
-
scMET Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. The animals are observed for a period (e.g., 30 minutes), and the absence of a clonic seizure lasting for at least 5 seconds is considered protection.[3]
-
Neurotoxicity (Rotorod Test): To assess unwanted motor impairment, animals are placed on a rotating rod (e.g., 6 rpm). The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) indicates neurotoxicity.[3]
-
Data Analysis: The dose of the compound required to produce the desired effect in 50% of the animals (ED50) is calculated for the MES and scMET tests. The toxic dose for 50% of the animals (TD50) is determined from the rotorod test. The ratio of TD50/ED50 gives the protective index (PI), a measure of the drug's margin of safety.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid [smolecule.com]
- 5. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 10. Buy 2-Benzyl-1-oxa-8-azaspiro[4.5]decane [smolecule.com]
- 11. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 2-Benzyl-2,8-diazaspiro[4.5]decane Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 2-Benzyl-2,8-diazaspiro[4.5]decane analogs. The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This document outlines the synthetic routes to the core scaffold, methods for selective N-benzylation at the 2-position, and the preparation of various functionalized analogs. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this area.
Synthesis of the 2,8-diazaspiro[4.5]decane Core Scaffold
The synthesis of the 2,8-diazaspiro[4.5]decane core is a critical first step. Several methods have been reported in the literature, often involving multi-step sequences. A common strategy involves the construction of a piperidine ring substituted with a precursor to the pyrrolidine or lactam ring, followed by cyclization.
One illustrative, though not exhaustive, approach is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, which can afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step[1]. However, for the saturated core, a more traditional multi-step synthesis is often employed. A general workflow for the synthesis of a 2,8-diazaspiro[4.5]decan-1-one scaffold is presented below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,8-diazaspiro[4.5]decane
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Benzyl-2,8-diazaspiro[4.5]decane. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on established, standardized methodologies for determining its key physicochemical parameters. The 2,8-diazaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry, utilized in the development of novel therapeutics, including kinase inhibitors and PROTACs.[1][2] Understanding the properties outlined herein is critical for the advancement of such research.
Compound Identity and Core Properties
This compound is a heterocyclic organic compound featuring a spirocyclic core composed of a piperidine and a pyrrolidine ring, with a benzyl group attached to one of the nitrogen atoms. While specific experimental data is sparse, the fundamental and predicted properties are summarized below.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Data Source / Type |
| Molecular Formula | C₁₅H₂₂N₂ | - |
| Molecular Weight | 230.35 g/mol | [3] |
| CAS Number | 867009-61-8 | [4] |
| Physical Form | Solid | Vendor Data |
| Density | 1.1 g/cm³ | [5] Predicted |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| pKa | Data not publicly available | - |
| LogP (Octanol/Water) | Data not publicly available | - |
| Aqueous Solubility | Data not publicly available | - |
Experimental Protocols for Property Determination
The following sections detail the standard experimental protocols required to empirically determine the core physicochemical properties of this compound.
The melting point provides a crucial indicator of a compound's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to lower and broaden the melting range.[6]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground. The open end of a thin-walled capillary tube is pressed into the powder and tapped gently on a hard surface to pack the sample to a height of approximately 3 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus alongside a calibrated thermometer.[8]
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting temperature.[6]
-
A second, careful determination is conducted with a fresh sample. The temperature is raised quickly to about 10°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[7]
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[9]
-
For non-volatile solids, boiling point is determined under reduced pressure; however, for many organic compounds, it is a key parameter. Standard methods are outlined in OECD Test Guideline 103.[10][11] Techniques such as differential scanning calorimetry (DSC) can be used to measure the boiling point by detecting the enthalpy change during the phase transition from liquid to gas.[12]
The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. As this compound contains two basic nitrogen atoms, determining their respective pKa values is essential. The workflow for this determination is visualized in Figure 1.
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 867009-61-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. youtube.com [youtube.com]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 102 / 103 - Phytosafe [phytosafe.com]
Structural Elucidation of 2-Benzyl-2,8-diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Benzyl-2,8-diazaspiro[4.5]decane. Due to the limited availability of published experimental data for this specific compound, this guide presents a putative synthetic route and predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for the key analytical techniques are also provided to facilitate the characterization of this and similar diazaspiroalkane scaffolds. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel spirocyclic amines in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a spirocyclic core composed of a piperidine and a pyrrolidine ring, with a benzyl group attached to one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The rigid spirocyclic framework can provide a unique three-dimensional orientation of functional groups, which can be advantageous for optimizing interactions with biological targets. The structural elucidation of such molecules is a critical step in their development and relies on a combination of spectroscopic techniques.
This guide outlines the methodologies and expected data for the comprehensive structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and a proposed synthetic pathway.
Proposed Synthesis
A plausible synthetic route to this compound (CAS 867009-61-8) can be envisioned through a multi-step process involving the construction of the diazaspirocyclic core followed by N-benzylation. A potential approach is outlined below.
Caption: Proposed synthetic pathway for this compound.
Structural Elucidation Workflow
The structural confirmation of the synthesized this compound would involve a systematic analytical workflow.
Caption: Analytical workflow for structural elucidation.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the benzyl group and the spirocyclic core.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 3.60 | s | 2H | Benzylic protons (-CH₂-Ph) |
| 2.80-3.00 | m | 4H | Piperidine protons (α to N) |
| 2.60-2.75 | m | 4H | Pyrrolidine protons (α to N) |
| 1.60-1.80 | m | 4H | Piperidine protons (β to N) |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals corresponding to the aromatic carbons, the benzylic carbon, and the distinct carbons of the diazaspiro[4.5]decane framework.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 138.0 | Quaternary aromatic carbon (C-ipso) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 64.0 | Benzylic carbon (-CH₂-Ph) |
| 55.0 | Spiro carbon |
| 54.0 | Piperidine carbons (α to N) |
| 52.0 | Pyrrolidine carbons (α to N) |
| 35.0 | Piperidine carbons (β to N) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 231.1856 |
| [M+Na]⁺ | 253.1675 |
Experimental Protocols
General Synthesis Protocol for N-Benzylation
To a solution of 2,8-diazaspiro[4.5]decane in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) is added a base (e.g., triethylamine or potassium carbonate). The mixture is stirred at room temperature, and a solution of benzyl bromide in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.
Mass Spectrometry
Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides a framework for its synthesis and characterization, including predicted NMR and MS data, and detailed experimental protocols. The information presented is intended to support researchers in the fields of synthetic and medicinal chemistry in their efforts to design, synthesize, and characterize novel diazaspiroalkane derivatives for potential therapeutic applications. While the data presented is predictive, it is based on sound chemical principles and analysis of closely related structures, offering a reliable starting point for experimental verification.
An In-depth Technical Guide to the 2,8-Diazaspiro[4.5]decane Core
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane core is a valuable heterocyclic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This guide provides a comprehensive overview of the stability and reactivity of this important chemical entity, including its physicochemical properties, synthetic routes, and characteristic reactions.
Physicochemical and Structural Properties
The 2,8-diazaspiro[4.5]decane core, with the molecular formula C₈H₁₆N₂, consists of a pyrrolidine ring and a piperidine ring fused at a quaternary carbon atom. This spirocyclic structure imparts significant conformational rigidity.
Table 1: Physicochemical Properties of 2,8-Diazaspiro[4.5]decane
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | PubChem[1] |
| Molecular Weight | 140.23 g/mol | PubChem[1][2] |
| CAS Number | 176-67-0 | PubChem[1] |
| Boiling Point | 229 °C | ChemicalBook[3] |
| Density | 1.00 g/cm³ | ChemicalBook[3] |
| Flash Point | 113 °C | ChemicalBook[3] |
| XLogP3-AA (Computed) | 0.1 | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
Stability
The stability of the 2,8-diazaspiro[4.5]decane core is a key attribute for its use in drug development. The saturated heterocyclic rings are generally stable under a range of physiological and synthetic conditions.
Conformational Stability
The spirocyclic nature of the 2,8-diazaspiro[4.5]decane core restricts the conformational flexibility of both the pyrrolidine and piperidine rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. Due to the spiro fusion, ring inversion is hindered, leading to a relatively rigid structure. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.
Basicity and pKa
Reactivity
The reactivity of the 2,8-diazaspiro[4.5]decane core is primarily centered around the nucleophilicity of the two secondary amine nitrogens. These nitrogens can readily participate in a variety of chemical transformations, allowing for the facile introduction of diverse substituents.
N-Alkylation
The secondary amine groups of the 2,8-diazaspiro[4.5]decane core can be readily alkylated with alkyl halides or other electrophilic alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. Due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts, careful control of reaction conditions is necessary to achieve mono- or di-alkylation as desired. The rate of alkylation generally follows the order primary amine > secondary amine > tertiary amine.[5]
N-Acylation
The secondary amines of the 2,8-diazaspiro[4.5]decane core react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide linkages. This reaction is a cornerstone of building complex molecules on this scaffold. The reaction is typically rapid and exothermic. Primary amines are generally more reactive towards acyl chlorides than secondary amines due to their greater nucleophilicity and lower steric hindrance.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and derivatization of the unsubstituted 2,8-diazaspiro[4.5]decane core are not extensively reported in single, dedicated publications. However, general procedures for reactions involving secondary amines can be adapted.
General Procedure for Synthesis of the 2,8-Diazaspiro[4.5]decane Core
A common synthetic route involves the construction of a spirocyclic succinimide intermediate from an N-protected 4-piperidinone, followed by reduction.[3]
Step 1: Synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione intermediate
-
React an N-protected 4-piperidinone with a suitable reagent like cyanoacetate or a malonic acid ester.
-
This typically proceeds through a series of reactions including a Knoevenagel condensation, hydrolysis, and cyclization to form the spirocyclic dione.[3]
Step 2: Reduction to 2,8-Diazaspiro[4.5]decane
-
The resulting 2,8-diazaspiro[4.5]decane-1,3-dione is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[3]
-
This reduction converts the two carbonyl groups to methylene groups and, if present, removes the nitrogen protecting group to yield the final 2,8-diazaspiro[4.5]decane.[3]
General Procedure for Mono-N-Alkylation of 2,8-Diazaspiro[4.5]decane
To favor mono-alkylation, an excess of the diamine can be used, and the alkylating agent should be added slowly.
-
Dissolve 2,8-diazaspiro[4.5]decane (2-3 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents).
-
Slowly add the alkyl halide (1 equivalent) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
General Procedure for Di-N-Acylation of 2,8-Diazaspiro[4.5]decane
-
Dissolve 2,8-diazaspiro[4.5]decane (1 equivalent) in an anhydrous, aprotic solvent like dichloromethane or THF.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), and cool the mixture in an ice bath.
-
Slowly add the acyl chloride (2.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Spectroscopic Characterization
¹H NMR:
-
The spectrum would be expected to show complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the pyrrolidine and piperidine rings.
-
The N-H protons would likely appear as broad singlets, and their chemical shift would be concentration and solvent-dependent. Their presence can be confirmed by D₂O exchange, which would cause the N-H signal to disappear.
¹³C NMR:
-
The spectrum would show signals for the sp³-hybridized carbons of the two rings. The spiro carbon would be a quaternary carbon and would likely appear downfield. The carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to other methylene carbons in the rings.
IR Spectroscopy:
-
As a secondary amine, a single, weak to medium N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[7][8]
-
C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ region.[7]
-
A broad N-H wagging band may be present in the 910-665 cm⁻¹ range.[7]
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z = 140. As with other amines, the molecular ion peak would have an even mass-to-charge ratio, consistent with the nitrogen rule.
-
The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This would lead to the formation of stable, nitrogen-containing cations.
Application in Drug Discovery
The 2,8-diazaspiro[4.5]decane core is a prominent scaffold in the design of various bioactive molecules. Its rigid structure allows for the precise positioning of pharmacophoric groups, which is crucial for achieving high affinity and selectivity for biological targets. Derivatives of this core have been investigated as:
-
Glycoprotein IIb-IIIa antagonists: For the treatment of arterial occlusive disorders.
-
Soluble epoxide hydrolase (sEH) inhibitors: For the treatment of hypertension.
-
RIPK1 kinase inhibitors: Investigated for their potential in treating inflammatory diseases.[11]
-
Dual TYK2/JAK1 inhibitors: For the treatment of inflammatory bowel disease.[12]
-
PROTAC linkers: The rigid nature of the core is utilized in the design of proteolysis-targeting chimeras.[13]
References
- 1. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,8-diazaspiro[4.5]decane CAS#: 176-67-0 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core for Bioactive Molecule Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane framework has emerged as a significant structural motif in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective bioactive molecules. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced target affinity and specificity. This technical guide provides a comprehensive overview of the discovery of bioactive molecules incorporating this core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Bioactive Molecules and Quantitative Data
A diverse range of biological targets have been successfully modulated by compounds featuring the 2,8-diazaspiro[4.5]decane core. These include enzymes and receptors implicated in thrombosis, inflammation, and cancer. The following tables summarize the key classes of bioactive molecules and their associated quantitative data.
Table 1: Glycoprotein IIb-IIIa Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| CT50728 (23) | Glycoprotein IIb-IIIa | Solid-phase GPIIb-IIIa competition binding assay (ELISA) | 4 | [1][2] |
| CT50728 (23) | Platelet Aggregation (in citrate buffer) | Platelet Rich Plasma (PRP) Aggregation | 53 | [1][2] |
| CT50728 (23) | Platelet Aggregation (in PPACK anticoagulated PRP) | Platelet Rich Plasma (PRP) Aggregation | 110 | [1][2] |
Table 2: RIPK1 Kinase Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 41 | RIPK1 | Kinase Activity Assay | 92 | [3][4] |
| Compound 70 | RIPK1 | Kinase Activity Assay | - | [5] |
| Cell-based Necroptosis Assay (Human) | EC50 = 17-30 | [5] | ||
| Cell-based Necroptosis Assay (Mouse) | EC50 = 17-30 | [5] | ||
| Biophysical Binding Assay | Kd = 9.2 | [5] |
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound Class | Target | Note | Reference |
| 2,8-diazaspiro[4.5]decane-based trisubstituted ureas | Soluble Epoxide Hydrolase (sEH) | Identified as highly potent inhibitors and orally active agents for treating hypertension. | [6][7] |
Table 4: Dual TYK2/JAK1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| Compound 48 | TYK2 | Kinase Activity Assay | 6 | >23-fold | [8][9] |
| JAK1 | Kinase Activity Assay | 37 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols for the synthesis of the 2,8-diazaspiro[4.5]decane core and the biological evaluation of its derivatives.
Synthesis of the 2,8-Diazaspiro[4.5]decane Framework
A general synthetic approach to the 2,8-diazaspiro[4.5]decane core often involves a multi-step sequence starting from readily available materials. One common strategy is the use of a Dieckmann condensation or a related cyclization reaction to construct the spirocyclic system. Subsequent functionalization of the nitrogen atoms allows for the introduction of various substituents to explore structure-activity relationships (SAR). While specific reaction conditions vary depending on the desired derivatives, a representative workflow is outlined below.
Caption: General synthetic workflow for the 2,8-diazaspiro[4.5]decane core and its derivatives.
Biological Assays
This assay assesses the ability of a compound to inhibit the binding of fibrinogen to the GPIIb-IIIa receptor on platelets, a critical step in platelet aggregation.
Protocol:
-
Plate Preparation: Coat 96-well microtiter plates with human fibrinogen and block non-specific binding sites.
-
Platelet Preparation: Isolate human platelets and prepare platelet-rich plasma (PRP).
-
Incubation: Add test compounds at various concentrations to the wells, followed by the addition of PRP.
-
Activation: Induce platelet activation using an agonist such as ADP.
-
Detection: Measure platelet binding to the fibrinogen-coated wells, typically using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of platelet binding.[10][11][12]
This assay measures the ability of a compound to inhibit the enzymatic activity of Receptor-Interacting Protein Kinase 1 (RIPK1).
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations in a kinase assay buffer.[13][14]
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[15][16]
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).[13][14][15]
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition against the compound concentration.[17]
This fluorometric assay is used to screen for inhibitors of soluble epoxide hydrolase.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant sEH, a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME), and test compounds.[18][19]
-
Reaction Mixture: In a 96-well plate, add the sEH enzyme solution to wells containing the test compound or vehicle control. Pre-incubate for a short period.[20][21]
-
Initiate Reaction: Add the sEH substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time at specific excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) as the non-fluorescent substrate is hydrolyzed to a fluorescent product.[18][19]
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.
This assay evaluates the inhibitory activity of compounds against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).
Protocol:
-
Component Preparation: Prepare solutions of recombinant TYK2 or JAK1 enzyme, a substrate peptide (e.g., IRS1-tide), ATP, and the test compound in a suitable kinase buffer.[22][23][24]
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.
-
Reaction Initiation: Add a mixture of the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[25]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).[23][25]
-
Data Analysis: Normalize the data and calculate the IC50 values by fitting the concentration-response data to a suitable model.
Signaling Pathways
Understanding the mechanism of action of these bioactive molecules requires knowledge of the signaling pathways they modulate. The following diagrams, rendered in DOT language, illustrate the key pathways affected by 2,8-diazaspiro[4.5]decane-based inhibitors.
RIPK1-Mediated Necroptosis Pathway
RIPK1 is a crucial regulator of necroptosis, a form of programmed cell death. Inhibitors of RIPK1 can block this pathway, which is implicated in various inflammatory diseases.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a 2,8-diazaspiro[4.5]decane derivative.
TYK2/JAK1 Signaling Pathway
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dual inhibitors of TYK2 and JAK1 can effectively block this pathway, offering a therapeutic strategy for inflammatory diseases.
Caption: Inhibition of the TYK2/JAK1 signaling pathway by a 2,8-diazaspiro[4.5]decane derivative.
This technical guide provides a foundational understanding of the discovery and development of bioactive molecules based on the 2,8-diazaspiro[4.5]decane framework. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
- 11. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by abciximab: interindividual variation and increased platelet secretion | Haematologica [haematologica.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. agilent.com [agilent.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
In Silico Prediction of Physicochemical and ADMET Properties of 2-Benzyl-2,8-diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-2,8-diazaspiro[4.5]decane is a spirocyclic diamine with a core structure that is of interest in medicinal chemistry due to its potential for creating diverse and three-dimensional molecular scaffolds. The prediction of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through computational, or in silico, methods is a crucial step in early-stage drug discovery. This technical guide outlines the methodologies for predicting these key characteristics, presents the predicted data in a structured format, and provides a visual workflow for the in silico analysis process.
Predicted Physicochemical and Drug-Likeness Properties
The initial assessment of a compound's drug-like potential often begins with the evaluation of its fundamental physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five. These parameters are critical for oral bioavailability.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₅H₂₂N₂ | - |
| Molecular Weight | 230.35 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Consensus of multiple prediction algorithms |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | Fragment-based contribution methods |
| Hydrogen Bond Donors | 1 | Molecular graph analysis |
| Hydrogen Bond Acceptors | 2 | Molecular graph analysis |
| Rotatable Bonds | 2 | Molecular graph analysis |
| Lipinski's Rule of Five Violations | 0 | Based on predicted physicochemical properties |
Predicted ADMET Properties
The ADMET profile of a compound provides insights into its likely behavior within a biological system. In silico models are invaluable for flagging potential liabilities early in the drug discovery pipeline.[1]
| ADMET Parameter | Predicted Outcome | Method |
| Aqueous Solubility | Moderately to highly soluble | Quantitative Structure-Property Relationship (QSPR) models |
| Human Intestinal Absorption | High | Rule-based and machine learning models |
| Blood-Brain Barrier (BBB) Permeability | Likely to be a BBB penetrant | Predictive models based on physicochemical properties |
| CYP450 2D6 Inhibition | Likely inhibitor | 3D pharmacophore and machine learning models |
| hERG Inhibition | Low to moderate risk | Structure-activity relationship (SAR) analysis and machine learning |
| Ames Mutagenicity | Unlikely to be mutagenic | Structural alerts (e.g., Ames test rules) and machine learning models |
| Oral Bioavailability | High | Integrated models considering solubility, permeability, and metabolism |
Experimental Protocols: In Silico Methodologies
The following outlines the general protocols for the in silico experiments used to predict the properties of this compound.
Molecular Descriptors Calculation
-
Objective: To calculate the fundamental physicochemical properties that serve as the basis for most predictive models.
-
Protocol:
-
The 2D structure of this compound is generated from its SMILES (Simplified Molecular Input Line Entry System) string: C1CN(CC2(C1)CCNCC2)CC3=CC=CC=C3.
-
The 2D structure is converted to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
A suite of molecular descriptors is calculated, including:
-
Constitutional descriptors: Molecular weight, atom counts, etc.
-
Topological descriptors: Connectivity indices, topological polar surface area (TPSA), etc.
-
Geometric descriptors: Molecular surface area, volume, etc.
-
Physicochemical descriptors: LogP, molar refractivity, etc.
-
-
These descriptors are then used as input for various predictive models.
-
ADMET Prediction
-
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Protocol:
-
A curated set of predictive models is employed. These models are typically built using large datasets of experimentally determined ADMET properties.
-
Absorption: Models for human intestinal absorption and Caco-2 permeability are utilized. These often rely on descriptors such as TPSA, logP, and the number of hydrogen bond donors/acceptors.
-
Distribution: Blood-brain barrier penetration is predicted using models that consider factors like molecular size, polarity, and affinity for efflux transporters.
-
Metabolism: The likelihood of metabolism by major cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) is assessed using models that recognize specific structural motifs prone to metabolic reactions.
-
Excretion: While direct prediction of excretion pathways is complex, parameters like aqueous solubility provide an indication of the potential for renal clearance.
-
Toxicity: Predictions for endpoints such as hERG inhibition and Ames mutagenicity are made using models trained on data from in vitro assays. These models often identify toxicophores, which are chemical substructures associated with toxicity.
-
Visualizations
Caption: Workflow for in silico prediction of compound properties.
Conclusion
The in silico prediction of physicochemical and ADMET properties for this compound provides a valuable, data-driven foundation for its further development. The presented data, derived from established computational methodologies, suggests that this compound possesses a favorable drug-like profile with a low likelihood of major liabilities. These predictions, however, should be considered as a guide to prioritize and design subsequent experimental studies for validation. The integration of in silico techniques into the early stages of drug discovery is instrumental in accelerating the identification and optimization of promising new therapeutic agents.
References
Methodological & Application
Using 2-Benzyl-2,8-diazaspiro[4.5]decane as a scaffold for mPTP inhibitors
An emerging and promising strategy in the development of therapeutic agents for ischemia-reperfusion injury (IRI) targets the mitochondrial permeability transition pore (mPTP). The 2-Benzyl-2,8-diazaspiro[4.5]decane scaffold serves as a foundational structure for the synthesis of novel mPTP inhibitors. These compounds are designed to prevent the opening of the mPTP, a critical event in cell death pathways triggered by cellular stress. This application note provides detailed protocols for the synthesis, characterization, and evaluation of this compound derivatives as potent mPTP inhibitors.
Introduction to mPTP Inhibition
The mitochondrial permeability transition pore is a non-selective channel that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death.[1][2] Inhibition of the mPTP is a key therapeutic target for conditions such as myocardial infarction and neurodegenerative diseases.[3][4] The this compound scaffold offers a versatile platform for developing small molecule inhibitors that can modulate mPTP activity.
Signaling Pathway of mPTP-Mediated Cell Death
The opening of the mPTP is a central event in several cell death pathways. The following diagram illustrates the key triggers and consequences of mPTP opening.
Caption: Signaling pathway of mPTP-mediated cell death and the inhibitory action of diazaspiro compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step solid-phase synthesis protocol. This allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies. A general synthetic scheme is presented below, adapted from methodologies for similar triazaspiro[4.5]decane structures.[5][6]
General Synthetic Workflow
Caption: General solid-phase synthesis workflow for this compound derivatives.
Protocol: Solid-Phase Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20-40% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid under similar conditions as the first.
-
Fmoc Deprotection: Perform a second Fmoc deprotection with piperidine in DMF.
-
Cyclization: Add N-benzyl-4-piperidone and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene or 2,2-dimethoxypropane and heat to 80°C overnight.[5][6]
-
Cleavage and Deprotection: Cleave the compound from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triethylsilane (TFA/H2O/Et3SiH 95:2.5:2.5 v/v/v).[5]
-
Purification: Purify the crude product by semi-preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocols for mPTP Inhibition Assays
The inhibitory activity of the synthesized compounds on mPTP opening can be assessed using both cell-based and isolated mitochondria assays.
Calcein-AM/CoCl₂ Assay in Live Cells
This assay provides a direct measurement of mPTP opening in intact cells.[1][7][8] Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases, staining the entire cell, including mitochondria, with green fluorescence.[9] CoCl₂ is a quencher that cannot cross the mitochondrial inner membrane when the mPTP is closed. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence.
Caption: Workflow for the Calcein-AM/CoCl₂ mPTP assay.
-
Cell Seeding: Seed cells (e.g., human ventricular cardiomyocytes) in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 30 minutes). Include a vehicle control and a positive control inhibitor like Cyclosporin A (CsA).
-
Dye Loading: Load the cells with Calcein-AM (typically 1 µM) in a suitable buffer for 30 minutes at 37°C.
-
Fluorescence Quenching: Add CoCl₂ (typically 1-2 mM) to the wells to quench the cytosolic and extracellular calcein fluorescence, leaving only the mitochondrial fluorescence.
-
Induction of mPTP Opening: Induce mPTP opening by adding a Ca²⁺ ionophore such as ionomycin (e.g., 1 µM).
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (Ex/Em = 494/517 nm) over time using a fluorescence plate reader or a confocal microscope.[8] A decrease in fluorescence indicates mPTP opening.
-
Data Analysis: Calculate the rate of fluorescence decrease for each condition. The percentage of mPTP inhibition is determined by comparing the rates of the compound-treated wells to the vehicle-treated wells.
Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria
This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.[10][11] The opening of the pore is detected by the release of accumulated calcium back into the medium, which is monitored by a calcium-sensitive fluorescent dye like Calcium Green™-5N.[10]
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., rat liver, HepG2 cells) using differential centrifugation.[11][12]
-
Assay Preparation: Resuspend the isolated mitochondria in a respiration buffer containing a calcium indicator (e.g., Calcium Green™-5N) and respiratory substrates (e.g., glutamate/malate or succinate).
-
Compound Incubation: Add the test compounds to the mitochondrial suspension and incubate for a few minutes.
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ (e.g., 5 µM) to the suspension.[10]
-
Fluorescence Monitoring: Continuously monitor the extra-mitochondrial calcium fluorescence. After each pulse, the fluorescence will spike and then decrease as mitochondria take up the calcium.
-
mPTP Opening: mPTP opening is indicated by a sudden and sustained increase in fluorescence, as the mitochondria can no longer retain the sequestered calcium.[10]
-
Data Analysis: The CRC is calculated as the total amount of calcium taken up by the mitochondria before pore opening. The effect of the inhibitors is quantified by the increase in CRC compared to the control.
Data Presentation
Quantitative data from the mPTP inhibition assays should be summarized in tables for clear comparison of the potency of the synthesized derivatives.
Table 1: Inhibition of mPTP Opening in AC16 Cardiomyocytes (Calcein-AM/CoCl₂ Assay)
| Compound ID | Concentration (µM) | % mPTP Opening Inhibition (Mean ± SD) |
| Reference Cpd 1 | 1 | 35 ± 4 |
| Reference Cpd 2 | 1 | 43 ± 5 |
| Derivative 14e | 1 | 40 ± 3 |
| Derivative X | 1 | TBD |
| Derivative Y | 1 | TBD |
| Cyclosporin A | 1 | 85 ± 6 |
Data presented is illustrative and based on related triazaspiro[4.5]decane derivatives.[6]
Table 2: Calcium Retention Capacity (CRC) in Isolated Mitochondria
| Compound ID | Concentration (µM) | CRC (nmol Ca²⁺/mg protein) (Mean ± SD) | Fold Increase vs. Control |
| Vehicle Control | - | 50 ± 5 | 1.0 |
| Derivative X | 10 | TBD | TBD |
| Derivative Y | 10 | TBD | TBD |
| Cyclosporin A | 1 | 150 ± 12 | 3.0 |
TBD: To be determined.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel mPTP inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis of a compound library, followed by robust in vitro evaluation using both cell-based and isolated mitochondria assays. The systematic application of these methods will facilitate the identification of potent and selective mPTP inhibitors with therapeutic potential for a range of ischemia-reperfusion injuries and other pathologies associated with mitochondrial dysfunction.
References
- 1. Mitochondrial Permeability Transition Pore Assay - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 8. antbioinc.com [antbioinc.com]
- 9. apexbt.com [apexbt.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new mitochondria permeability transition pore (mPTP) inhibitor based on gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of EZH2 PROTACs with a 2,8-diazaspiro[4.5]decane Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the design, synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) targeting the Enhancer of Zeste Homolog 2 (EZH2) protein, featuring a rigid 2,8-diazaspiro[4.5]decane linker. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. While catalytic inhibitors of EZH2 have shown clinical activity, they do not address the non-catalytic functions of the protein. PROTACs offer a promising alternative by inducing the degradation of the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic oncogenic activities.[1]
This document focuses on a series of CRBN-based EZH2 PROTACs that utilize a rigid 2,8-diazaspiro[4.5]decane linker. A key compound from this series, designated 5g , has been identified as a potent and bioavailable EZH2 degrader.[1] These notes will detail the methodologies for the synthesis and evaluation of such PROTACs.
Data Presentation
The following tables summarize the quantitative data for the lead EZH2 PROTAC, compound 5g , and related molecules.
Table 1: In vitro Degradation and Antiproliferative Activity of EZH2 PROTACs
| Compound | Cell Line | DC₅₀ (nM)¹ | Dmax (%)² | IC₅₀ (nM)³ |
| 5g | MV4-11 | 15.8 | >95 | 8.9 |
| 5g | MOLM-13 | 25.1 | >95 | 12.3 |
| 5g | SU-DHL-4 | 45.7 | >90 | 35.2 |
| EPZ6438 (inhibitor) | MV4-11 | N/A | N/A | 150.4 |
¹DC₅₀: Half-maximal degradation concentration. ²Dmax: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation. Note: The data presented here is a representative summary based on the findings reported in the primary literature.[1]
Table 2: Pharmacokinetic Properties of Compound 5g
| Parameter | Value |
| Oral Bioavailability (F%) | 8.91% |
| Cmax (ng/mL) | 158 |
| Tmax (h) | 2.0 |
| AUC₀₋t (ng·h/mL) | 654 |
Note: Pharmacokinetic parameters were determined in mice following oral administration.[1]
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathway and experimental workflows are provided below using the DOT language.
EZH2 PROTAC Mechanism of Action
Caption: Mechanism of EZH2 degradation by a CRBN-based PROTAC.
General Experimental Workflow for EZH2 PROTAC Evaluation
Caption: Workflow for the preclinical evaluation of EZH2 PROTACs.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the synthesis and evaluation of EZH2 PROTACs with a 2,8-diazaspiro[4.5]decane linker.
Note: The following protocols are representative examples based on established methodologies for PROTAC research. For precise details of the synthesis and evaluation of compound 5g , please refer to the primary publication: Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223.*[1]
Protocol 1: Synthesis of EZH2 PROTAC (Compound 5g)
Objective: To synthesize the EZH2 PROTAC compound 5g by coupling the EZH2 ligand, the 2,8-diazaspiro[4.5]decane linker, and the CRBN ligand.
Materials:
-
EZH2 inhibitor (e.g., EPZ6438 derivative with a suitable attachment point)
-
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
-
Pomalidomide derivative with a linker attachment point
-
Coupling reagents (e.g., HATU, EDCI, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Linker Synthesis: a. React tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with a suitable bifunctional linker precursor to introduce an attachment point for the EZH2 ligand. b. Purify the product by column chromatography.
-
Coupling of Linker to EZH2 Ligand: a. Dissolve the synthesized linker and the EZH2 ligand derivative in DMF. b. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). d. Purify the coupled product by column chromatography.
-
Boc Deprotection: a. Dissolve the product from step 2 in DCM. b. Add TFA and stir at room temperature to remove the Boc protecting group from the spirocyclic linker. c. Evaporate the solvent and TFA under reduced pressure.
-
Final Coupling to CRBN Ligand: a. Dissolve the deprotected intermediate from step 3 and the pomalidomide derivative in DMF. b. Add a coupling reagent (e.g., EDCI/HOBt) and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC compound (5g ) by preparative HPLC.
-
Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for EZH2 Degradation
Objective: To determine the ability of the EZH2 PROTAC to induce the degradation of EZH2 protein in cancer cells.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
EZH2 PROTAC (e.g., 5g ) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: a. Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to grow overnight. b. Treat the cells with increasing concentrations of the EZH2 PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). c. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
Cell Lysis and Protein Quantification: a. After treatment, harvest the cells and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the EZH2 protein levels to the loading control (β-actin). c. Calculate the percentage of EZH2 degradation relative to the vehicle control. d. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ value.
Protocol 3: Cell Viability Assay
Objective: To assess the antiproliferative activity of the EZH2 PROTAC in cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
EZH2 PROTAC (e.g., 5g )
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed MV4-11 cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Compound Treatment: a. Prepare serial dilutions of the EZH2 PROTAC in culture medium. b. Add the diluted compounds to the wells to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: a. Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement (using CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 2-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the cell viability against the logarithm of the PROTAC concentration. c. Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 4: Pharmacokinetics Study in Mice
Objective: To evaluate the oral bioavailability and pharmacokinetic profile of the EZH2 PROTAC.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
EZH2 PROTAC (e.g., 5g )
-
Formulation vehicle (e.g., 0.5% CMC-Na)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: a. Fast the mice overnight before dosing. b. Divide the mice into two groups: intravenous (IV) and oral (PO) administration. c. For the PO group, administer the PROTAC formulation via oral gavage at a specific dose (e.g., 10 mg/kg). d. For the IV group, administer the PROTAC in a suitable vehicle via tail vein injection (e.g., 1 mg/kg).
-
Blood Sampling: a. Collect blood samples from the retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Prepare plasma samples for analysis by protein precipitation with acetonitrile. b. Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software (e.g., WinNonlin). b. Determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
Conclusion
The EZH2 PROTACs utilizing a 2,8-diazaspiro[4.5]decane linker, particularly compound 5g , represent a promising strategy for targeting EZH2-driven cancers. These application notes provide a framework for the synthesis and comprehensive evaluation of such molecules, from initial in vitro characterization to in vivo pharmacokinetic studies. The detailed protocols and workflows are intended to guide researchers in the development of novel and effective EZH2-targeting therapeutics.
References
Application Notes and Protocols for the Synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives, a scaffold of interest in medicinal chemistry and drug discovery. The outlined procedure is based on established chemical transformations and provides a rational pathway for obtaining the target compounds.
Introduction
The 2,8-diazaspiro[4.5]decane core is a valuable scaffold in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. The presence of two nitrogen atoms offers multiple points for diversification, enabling the exploration of a broad chemical space. This protocol details a reliable synthetic route to this compound derivatives, starting from the readily available N-benzyl-4-piperidone.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The key steps involve the formation of a cyanohydrin, followed by reduction to an amino alcohol, subsequent intramolecular cyclization to form the spirocyclic core, and a final reductive amination to install the second benzyl group.
Figure 1. Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine
This step involves the addition of a cyanide source to N-benzyl-4-piperidone to form the corresponding cyanohydrin.
| Parameter | Value |
| Starting Material | N-Benzyl-4-piperidone |
| Reagents | Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂) (catalytic) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous sodium bicarbonate quench, extraction with DCM |
| Purification | Column chromatography on silica gel |
| Expected Yield | 85-95% |
Protocol:
-
To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-benzyl-4-hydroxy-4-cyanopiperidine.
Step 2: Synthesis of 1-Benzyl-4-(aminomethyl)-4-hydroxypiperidine
The nitrile group of the cyanohydrin is reduced to a primary amine.
| Parameter | Value |
| Starting Material | 1-Benzyl-4-hydroxy-4-cyanopiperidine |
| Reagents | Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂ |
| Solvent | Tetrahydrofuran (THF) or Methanol (for Raney Ni) |
| Temperature | 0 °C to Reflux (for LiAlH₄) or Room Temperature (for Raney Ni) |
| Reaction Time | 4-12 hours |
| Work-up | Fieser work-up (for LiAlH₄) or filtration (for Raney Ni) |
| Purification | Typically used crude in the next step |
| Expected Yield | 70-85% |
Protocol (using LiAlH₄):
-
Carefully add lithium aluminum hydride (LiAlH₄, 3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a solution of 1-benzyl-4-hydroxy-4-cyanopiperidine (1.0 eq) in THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 1-benzyl-4-(aminomethyl)-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 3: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane
Intramolecular cyclization of the amino alcohol derivative yields the desired spirocyclic core.
| Parameter | Value |
| Starting Material | 1-Benzyl-4-(aminomethyl)-4-hydroxypiperidine |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) |
| Solvent | None (for H₂SO₄) or DCM (for SOCl₂) |
| Temperature | 0 °C to 100 °C (for H₂SO₄) or 0 °C to Room Temperature (for SOCl₂) |
| Reaction Time | 2-6 hours |
| Work-up | Basification with NaOH, extraction with an organic solvent |
| Purification | Column chromatography or distillation |
| Expected Yield | 50-70% |
Protocol (using H₂SO₄):
-
Add the crude 1-benzyl-4-(aminomethyl)-4-hydroxypiperidine (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with vigorous stirring.
-
After the addition, slowly heat the mixture to 100 °C and maintain for 2-6 hours.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH > 12 by the slow addition of concentrated aqueous sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 8-benzyl-2,8-diazaspiro[4.5]decane.
Step 4: Synthesis of 2-Benzyl-8-benzyl-2,8-diazaspiro[4.5]decane (as an example derivative)
The secondary amine of the spirocycle is benzylated via reductive amination. For the synthesis of other derivatives, the appropriate aldehyde/ketone or alkylating/acylating agent would be used.
| Parameter | Value |
| Starting Material | 8-Benzyl-2,8-diazaspiro[4.5]decane |
| Reagents | Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) or DCM |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous sodium bicarbonate quench, extraction |
| Purification | Column chromatography |
| Expected Yield | 75-90% |
Protocol:
-
To a solution of 8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2,8-dibenzyl-2,8-diazaspiro[4.5]decane.
Data Summary
The following table summarizes the expected analytical data for the key intermediate and a final product example.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |
| 1-Benzyl-4-hydroxy-4-cyanopiperidine | C₁₃H₁₆N₂O | 216.28 | δ 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, Ar-CH₂), 2.5-2.8 (m, 4H, piperidine-H), 1.8-2.0 (m, 4H, piperidine-H) |
| 1-Benzyl-4-(aminomethyl)-4-hydroxypiperidine | C₁₃H₂₀N₂O | 220.31 | δ 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.8 (s, 2H, CH₂NH₂), 2.4-2.7 (m, 4H, piperidine-H), 1.5-1.7 (m, 4H, piperidine-H) |
| 8-Benzyl-2,8-diazaspiro[4.5]decane | C₁₅H₂₂N₂ | 230.35 | δ 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.8-3.0 (m, 4H, pyrrolidine-H), 2.3-2.6 (m, 4H, piperidine-H), 1.5-1.8 (m, 4H, piperidine-H) |
| 2,8-Dibenzyl-2,8-diazaspiro[4.5]decane | C₂₂H₂₈N₂ | 320.47 | δ 7.2-7.4 (m, 10H, Ar-H), 3.5-3.6 (two s, 4H, Ar-CH₂), 2.5-2.8 (m, 8H, ring-H), 1.6-1.9 (m, 4H, piperidine-H) |
Concluding Remarks
This protocol provides a comprehensive guide for the synthesis of this compound derivatives. The described methods utilize standard organic chemistry techniques and readily available starting materials. Researchers can adapt the final step to introduce a wide variety of substituents at the 2-position, allowing for the creation of diverse chemical libraries for screening in drug discovery programs. Standard analytical techniques such as NMR, mass spectrometry, and chromatography should be used to confirm the identity and purity of all intermediates and final products.
Application of 2-Benzyl-2,8-diazaspiro[4.5]decane in Soluble Epoxide Hydrolase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator of endogenous signaling lipids. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by preserving the beneficial effects of EETs. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a key structural motif in the development of potent sEH inhibitors. While 2-Benzyl-2,8-diazaspiro[4.5]decane itself is a foundational structure, its derivatives, particularly trisubstituted ureas, have demonstrated significant inhibitory activity against sEH. This document provides detailed application notes and protocols for the use of compounds based on this scaffold in sEH inhibition assays.
Signaling Pathway of Soluble Epoxide Hydrolase
The primary role of soluble epoxide hydrolase is in the metabolism of arachidonic acid. Cytochrome P450 epoxygenases convert arachidonic acid into various EETs, which possess anti-inflammatory and vasodilatory properties. sEH then hydrolyzes these EETs to DHETs, diminishing their biological activity. Inhibitors of sEH block this degradation, thereby increasing the levels of beneficial EETs.
Caption: Role of sEH in the arachidonic acid metabolic pathway.
Data Presentation: sEH Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives
| Compound ID | R Group | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| 11 | 4-CF3-Ph | 1.2 | 14 | [1] |
| 12 | 4-OCF3-Ph | 0.8 | 1.9 | [1] |
| 20 | 4-CN-Ph | 0.9 | 1.2 | [1] |
| 37 | 3-OCF3-Ph | 0.7 | 1.1 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based sEH Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against soluble epoxide hydrolase using a fluorogenic substrate.
Materials:
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) stock solution in DMSO.
-
Test Compounds (e.g., 2,8-diazaspiro[4.5]decane derivatives) stock solutions in DMSO.
-
Positive Control Inhibitor: A known sEH inhibitor (e.g., AUDA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Assay Workflow:
Caption: Workflow for a fluorescence-based sEH inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the sEH Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) to prevent solvent effects.
-
Enzyme Preparation: On the day of the assay, dilute the stock solution of recombinant sEH in ice-cold sEH Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Plate Setup:
-
Add the diluted sEH enzyme solution to the appropriate wells of a 96-well black microplate.
-
Include "no enzyme" control wells (containing only assay buffer and substrate) to determine background fluorescence.
-
Include "vehicle control" wells (containing enzyme and DMSO without inhibitor).
-
Include "positive control" wells (containing enzyme and a known sEH inhibitor).
-
-
Inhibitor Addition: Add the diluted test compounds to the corresponding wells. For vehicle control wells, add the same volume of DMSO-containing buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted PHOME substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm. The measurement can be performed kinetically over a set period (e.g., 15-30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of potent soluble epoxide hydrolase inhibitors. While this specific compound may not be a potent inhibitor itself, its derivatives have demonstrated excellent in vitro activity. The provided protocols and data serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel sEH inhibitors, a promising therapeutic approach for a range of human diseases.
References
Application Notes and Protocols for 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives in Hypertension Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension, a leading cause of cardiovascular disease, remains a significant focus of drug discovery efforts. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a promising heterocyclic core for the development of novel antihypertensive agents. While research on the specific 2-Benzyl-2,8-diazaspiro[4.5]decane derivative in hypertension is not extensively documented in publicly available literature, various derivatives of the parent 2,8-diazaspiro[4.5]decane moiety have been investigated, revealing at least two distinct and compelling mechanisms of action for blood pressure reduction.
These mechanisms are:
-
Alpha-Adrenergic Receptor Antagonism: Certain derivatives function by blocking alpha-1 and/or alpha-2 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Other derivatives act as potent inhibitors of soluble epoxide hydrolase, an enzyme responsible for the degradation of vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, promoting vasodilation and lowering blood pressure.
This document provides an overview of the role of 2,8-diazaspiro[4.5]decane derivatives in hypertension research, along with detailed protocols for their synthesis and biological evaluation. Due to the limited availability of specific quantitative data for this compound derivatives, representative data from closely related 2,8-diazaspiro[4.5]decane derivatives are presented for illustrative purposes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative 2,8-Diazaspiro[4.5]decane-based sEH Inhibitors
| Compound ID | Structure | Target | IC₅₀ (nM) | Assay Method | Reference |
| Compound 12 | Trisubstituted urea derivative of 2,8-diazaspiro[4.5]decane with a trifluoromethoxy moiety | Murine sEH | Data not specified in abstract | Fluorometric | [1] |
| Compound 20 | Trisubstituted urea derivative of 2,8-diazaspiro[4.5]decane | Murine sEH | Data not specified in abstract | Fluorometric | [1] |
| Compound 37 | Trisubstituted urea derivative of 2,8-diazaspiro[4.5]decane | Murine sEH | Data not specified in abstract | Fluorometric | [1] |
Note: The specific IC₅₀ values for these compounds were not available in the reviewed abstracts. The reference indicates their identification as potent inhibitors.
Table 2: In Vivo Antihypertensive Activity of Representative 2,8-Diazaspiro[4.5]decane-based sEH Inhibitors in Spontaneously Hypertensive Rats (SHRs)
| Compound ID | Dose (mg/kg) | Route of Administration | Animal Model | Effect on Blood Pressure | Reference |
| Compound 12 | 30 | Oral | SHR | Significant reduction | [1] |
| Compound 20 | 30 | Oral | SHR | Significant reduction | [1] |
| Compound 37 | 30 | Oral | SHR | Significant reduction | [1] |
Note: The specific percentage of blood pressure reduction was not detailed in the reviewed abstracts.
Table 3: Adrenergic Receptor Activity of Representative 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
| Compound ID | Structure | Receptor Profile | Animal Model (In Vivo) | Effect on Blood Pressure | Reference |
| Compound 8 | 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one | Primarily α₁-adrenoceptor antagonist | Dog | Lowered blood pressure | [2] |
| Compound 29 | 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[3][4]decan-2-one | Primarily α₂-adrenoceptor antagonist | Dog | Lowered blood pressure | [2] |
Note: This table features closely related analogs to the 2,8-diazaspiro[4.5]decane core.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2,8-diazaspiro[4.5]decanes
This protocol outlines a general method for the synthesis of N-substituted 2,8-diazaspiro[4.5]decanes, which can be adapted for the synthesis of this compound.
Materials:
-
2,8-diazaspiro[4.5]decane
-
Benzyl bromide (or other appropriate benzylating agent)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other appropriate solvent
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 2,8-diazaspiro[4.5]decane (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Alpha-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes expressing the human alpha-1 adrenergic receptor
-
[³H]-Prazosin (radioligand)
-
Phentolamine (non-specific binding control)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).
-
Add [³H]-Prazosin to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 3: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibitory activity of test compounds against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
Potent sEH inhibitor as a positive control (e.g., AUDA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant human sEH enzyme to each well of the 96-well plate, except for the blank (no enzyme) wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in a kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the measurement of blood pressure in conscious SHRs using the tail-cuff method.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography)
-
Animal restrainers
-
Warming platform
-
Test compounds (this compound derivatives) formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Acclimatize the SHRs to the restraining and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, measure the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.
-
Administer the test compound or vehicle control to the rats via the desired route (e.g., oral gavage).
-
Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
For each measurement, place the rat in the restrainer on the warming platform to facilitate the detection of tail pulses.
-
Position the tail cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Record at least three stable consecutive blood pressure readings and calculate the average.
-
Calculate the change in blood pressure from the baseline for each animal at each time point.
-
Analyze the data to determine the magnitude and duration of the antihypertensive effect of the test compounds.
Visualization of Signaling Pathways and Workflows
Caption: Alpha-1 Adrenergic Receptor Antagonism Pathway.
References
Application Notes and Protocols: Developing Anticancer Agents from 2-Benzyl-2,8-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the investigation of 2-Benzyl-2,8-diazaspiro[4.5]decane and its derivatives as potential anticancer agents. The unique spirocyclic structure of these compounds presents a promising scaffold for the development of novel therapeutics.[1][2][3] Preliminary research suggests that derivatives of azaspiro[4.5]decane exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and modulation of key signaling pathways.[1][4]
Biological Activity and Mechanism of Action
Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of various kinases, including RIPK1, and have shown promise in modulating pathways critical to cancer cell survival and proliferation.[5] For instance, some derivatives have been shown to induce apoptosis through the activation of caspases.[1] The benzyl group at the 2-position is a key feature that can be modified to optimize potency and selectivity.
While specific data for this compound is still emerging, related azaspiro[4.5]decane derivatives have demonstrated significant activity against hepatocellular carcinoma (HepG2) and prostate adenocarcinoma (PC-3) cell lines.[1][4] The mechanism of action for some of these compounds involves the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative diazaspiro[4.5]decane derivatives against various cancer cell lines. This data is provided as a reference for the potential efficacy of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Azaspirane (CIMO) | HepG2 | 7.3 | [1] |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HepG2 | Moderate to High Inhibition | [1][4] |
| 1-Thia-4-azaspiro[4.5]decane derivatives | PC-3 | Moderate to High Inhibition | [1][4] |
| 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41) | U937 (in a necroptosis model) | 92 nM (RIPK1 inhibition) | [5] |
| Bispidine derivative (4c) | HepG2 | Not specified | [6] |
| Bispidine derivative (4e) | HepG2 | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of novel this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of a test compound on cancer cell viability.[7]
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest test compound dose.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to determine the effect of the test compound on cell cycle progression.[11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[14]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the anticancer evaluation of novel compounds.
Apoptosis Signaling Pathway
Caption: A simplified diagram of apoptosis induction pathways.
JAK-STAT Signaling Pathway Inhibition
Caption: An overview of the JAK-STAT signaling pathway and its potential inhibition.
References
- 1. Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid [smolecule.com]
- 2. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 8-benzyl-2,8-diazaspiro[4.5]decane (C15H22N2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 12. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. o2hdiscovery.co [o2hdiscovery.co]
Application Notes and Protocols for High-Throughput Screening of 2,8-Diazaspiro[4.5]decane-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compound libraries based on the 2,8-diazaspiro[4.5]decane scaffold. This versatile scaffold has demonstrated significant potential in the development of potent and selective modulators of key biological targets involved in various disease areas, including inflammatory diseases and cancer. The following sections detail the screening workflows, experimental protocols, and data presentation for identifying and characterizing novel drug candidates.
Introduction to 2,8-Diazaspiro[4.5]decane Scaffolds
The 2,8-diazaspiro[4.5]decane core structure offers a unique three-dimensional architecture that is advantageous for exploring chemical space in drug discovery. Its rigid, spirocyclic nature allows for the precise positioning of substituents to interact with biological targets. Libraries of compounds based on this scaffold have yielded promising inhibitors for several important drug targets, including Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), and as components of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Enhancer of Zeste Homolog 2 (EZH2).
Targeted Biological Pathways
RIPK1-Mediated Necroptosis
Necroptosis is a form of programmed cell death that is implicated in the pathogenesis of various inflammatory diseases.[1] RIPK1 is a key kinase that regulates this pathway. Inhibition of RIPK1 kinase activity can block the necroptotic signaling cascade, offering a therapeutic strategy for these conditions.
Caption: RIPK1-Mediated Necroptosis Signaling Pathway.
TYK2/JAK1 Signaling Pathway
The Janus kinase (JAK) family, including TYK2 and JAK1, are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and cell proliferation. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Dual inhibition of TYK2 and JAK1 is a promising therapeutic approach.
References
Application Notes and Protocols: 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives for Targeting Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need. The multifactorial nature of these diseases necessitates the development of novel therapeutic agents that can modulate multiple pathological pathways. The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, and N-benzylated derivatives, specifically 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives, present a promising, yet underexplored, class of compounds for the treatment of neurodegenerative disorders.
The rationale for investigating these compounds is based on their structural similarity to known ligands of key protein targets implicated in neurodegeneration, namely the sigma-1 (σ1) receptor and acetylcholinesterase (AChE).
-
Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of the σ1 receptor has been shown to exert neuroprotective effects through various mechanisms, including the modulation of calcium homeostasis, reduction of oxidative stress, and enhancement of neuronal plasticity.[3][4][5] The benzyl moiety and the spirocyclic core of the proposed derivatives are key pharmacophoric features found in known high-affinity σ1 receptor ligands.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The benzylpiperidine moiety is a well-established pharmacophore in many potent AChE inhibitors. The this compound scaffold incorporates this key structural element.
These application notes provide a framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives as potential multi-target ligands for the treatment of neurodegenerative diseases.
Data Presentation: Hypothetical Biological Activity
The following table presents a hypothetical dataset for a series of this compound derivatives to illustrate the potential biological activities and structure-activity relationships (SAR) that could be explored. The data is for illustrative purposes only.
| Compound ID | R1 | R2 | σ1 Receptor Binding Affinity (Ki, nM) | AChE Inhibition (IC50, µM) |
| BDD-1 | H | H | 15.2 | 2.5 |
| BDD-2 | 4-F | H | 8.7 | 1.8 |
| BDD-3 | 4-OCH3 | H | 22.1 | 3.1 |
| BDD-4 | H | CH3 | 12.5 | 1.2 |
| BDD-5 | 4-F | CH3 | 5.4 | 0.8 |
Experimental Protocols
General Synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one Derivatives
This protocol is adapted from the synthesis of related spirocyclic compounds.[6]
Materials:
-
Appropriately substituted benzyl bromide
-
2,8-diazaspiro[4.5]decan-1-one hydrochloride[7]
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq) in DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriately substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one derivative.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is based on established methods for σ1 receptor binding assays.[8][9][10]
Materials:
-
Guinea pig brain membrane homogenate
-
[3H]-(+)-Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding)
-
Test compounds (this compound derivatives)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of [3H]-(+)-pentazocine (final concentration ~1 nM), and 50 µL of the test compound solution.
-
For determining non-specific binding, add 50 µL of haloperidol (final concentration 10 µM) instead of the test compound.
-
For total binding, add 50 µL of buffer.
-
Add 100 µL of the guinea pig brain membrane homogenate (containing approximately 100-200 µg of protein) to each well.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer, using a cell harvester.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer (3 x 5 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., GraphPad Prism).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method.[11][12][13][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.
-
For the control (100% activity), add 25 µL of buffer instead of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Proposed Neuroprotective Signaling Pathway of σ1 Receptor Agonists
Caption: Proposed neuroprotective signaling pathway of σ1 receptor agonists.
Experimental Workflow for Screening Neuroprotective Compounds
Caption: Experimental workflow for screening neuroprotective compounds.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Cell-Based Assays for 2-Benzyl-2,8-diazaspiro[4.5]decane Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Benzyl-2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] These compounds have been investigated for their potential as anticancer and antimicrobial agents, and notably as ligands for Sigma receptors (σ1 and σ2) and G-protein coupled receptors (GPCRs).[1][2][3][4] The Sigma-2 receptor, in particular, is identified as a biomarker in proliferating tumors, and its ligands can induce cell death, making it a target for cancer therapy.[5] Given their diverse biological targets, a systematic evaluation of the efficacy of this compound compounds requires a suite of robust cell-based assays.
This document provides detailed protocols for key cell-based assays to characterize the cytotoxic effects and receptor modulation properties of this compound class.
Application Note 1: Assessing Cytotoxicity and Apoptosis Induction
Many Sigma-2 receptor ligands induce cell death in cancer cell lines through apoptosis.[5] Therefore, cell viability and caspase activity assays are fundamental for characterizing the potential anticancer efficacy of this compound compounds and defining their functional activity as potential Sigma-2 receptor agonists.[5]
Protocol 1.1: Cell Viability Assay (MTT/WST-1)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Workflow:
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., EMT-6, MDA-MB-435)[5]
-
Complete cell culture medium
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent[6][7]
-
Solubilization solution (e.g., SDS-HCl or DMSO) for MTT assay[8]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[7]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compounds in culture medium.
-
Treatment: Remove the seeding medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition:
-
Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[9]
-
Data Acquisition: Measure the absorbance on a plate reader. The recommended wavelength is 570 nm for MTT and ~450 nm for WST-1.[7][8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the EC50 value.
Protocol 1.2: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Sigma-2 ligands are known to induce apoptosis via a caspase-dependent mechanism.[5]
Materials:
-
Cells treated with test compounds as in Protocol 1.1
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, substrate, and inhibitor)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Seed and treat cells with compounds in a 96-well plate as described for the viability assay (steps 1-4).
-
Cell Lysis: After the incubation period, centrifuge the plate (if using suspension cells) and remove the supernatant. Add the kit-provided lysis buffer and incubate on ice.
-
Assay Reaction: Transfer the cell lysates to a new plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm) using a microplate reader.
-
Analysis: Compare the caspase-3 activity in compound-treated cells to that in vehicle-treated control cells. Data can be normalized to the activity induced by a known Sigma-2 agonist like siramesine.[5]
Data Presentation: Cytotoxicity and Apoptosis
Quantitative data should be summarized to compare the potency of different compounds.
| Compound ID | Cell Line | Assay Type | EC50 (µM) ± SD | Max Caspase-3 Activation (Fold Change) ± SD |
| Compound A | MDA-MB-435 | MTT Viability | 15.2 ± 1.8 | 4.5 ± 0.6 |
| Compound B | MDA-MB-435 | MTT Viability | 28.1 ± 3.5 | 2.1 ± 0.3 |
| Siramesine | MDA-MB-435 | MTT Viability | 11.4 ± 1.1[5] | 5.0 ± 0.8 |
| Compound A | EMT-6 | WST-1 Viability | 18.9 ± 2.2 | 3.8 ± 0.5 |
| Compound B | EMT-6 | WST-1 Viability | 35.4 ± 4.1 | 1.8 ± 0.2 |
Application Note 2: Evaluating GPCR Modulation
The this compound scaffold may interact with various GPCRs.[10] Functional cell-based assays are crucial for determining whether these compounds act as agonists or antagonists and for identifying the specific signaling pathways they modulate (e.g., Gs, Gi, or Gq).[11][12]
Protocol 2.1: cAMP Accumulation Assay
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger. It is used to screen for compounds that activate Gs-coupled receptors (increasing cAMP) or Gi-coupled receptors (decreasing forskolin-stimulated cAMP).[13][14]
Signaling Pathways:
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest
-
cAMP assay kit (e.g., cAMP-Glo™, LANCE®, AlphaScreen®)[13][15]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (an adenylate cyclase activator, for Gi pathway studies)[16]
-
Luminometer or appropriate plate reader
Procedure (General):
-
Cell Seeding: Plate cells in a 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Add test compounds (and forskolin for Gi assays) to the cells in the presence of a PDE inhibitor to prevent cAMP degradation.[15]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, as recommended by the kit manufacturer.[16]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.[14]
-
cAMP Detection: Add the detection reagents according to the kit protocol. This typically involves a competitive binding reaction that generates a luminescent, fluorescent, or colorimetric signal.[13][17]
-
Data Acquisition: Read the plate on the appropriate instrument.
-
Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 2.2: Intracellular Calcium Flux Assay
This assay is used for GPCRs that couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[12] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1) that exhibits increased fluorescence upon binding to calcium.[18][19]
Signaling Pathway:
References
- 1. Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid [smolecule.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 | MDPI [mdpi.com]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. cAMP-Glo™ Assay Protocol [promega.sg]
- 14. cAMP-Glo™ Assay [promega.sg]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 18. bu.edu [bu.edu]
- 19. Fluo-8 Calcium Flux Assay [protocols.io]
In Vivo Application Notes and Protocols for 2-Benzyl-2,8-diazaspiro[4.5]decane-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of drug candidates based on the 2-Benzyl-2,8-diazaspiro[4.5]decane scaffold. This chemical moiety has shown promise in the development of novel therapeutics targeting a range of diseases, including cancers and inflammatory conditions. The following sections detail the application of these compounds as EZH2 PROTACs for Acute Myeloid Leukemia (AML), dual TYK2/JAK1 inhibitors for Inflammatory Bowel Disease (IBD), and RIPK1 inhibitors for necroptosis-mediated conditions.
I. Application in Oncology: EZH2 PROTACs for Acute Myeleloid Leukemia (AML)
Drug candidates incorporating the 2,8-diazaspiro[4.5]decane linker have been developed as potent Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its dysregulation is implicated in the pathogenesis of AML.
Quantitative Data Summary
| Compound ID | Animal Model | Cell Line | Dosing Route | Bioavailability | Key Findings | Reference |
| 5g | Mouse | MV4-11 (AML) | Oral | 8.91% | Degrades EZH2 and PRC2 subunits, inhibits H3K27me3, shows anti-proliferative activity. | [1] |
| MS8847 | Not specified in abstract | MV4;11 and RS4;11 (MLL-r AML) | Not specified in abstract | Suitable for in vivo studies | Superior EZH2 degradation and anti-proliferative effects compared to other PROTACs. | [2][3] |
Experimental Protocol: In Vivo Efficacy in an AML Xenograft Model
This protocol is designed to assess the in vivo anti-tumor activity of a this compound-based EZH2 PROTAC in a subcutaneous xenograft model using the MV4-11 human AML cell line.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Cell Culture and Implantation:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase and resuspend in a sterile, protein-free medium (e.g., PBS) or a mixture with Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 MV4-11 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
-
Vehicle: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing: Administer the EZH2 PROTAC (e.g., compound 5g ) via oral gavage once daily at a predetermined dose (e.g., 50 mg/kg). The control group should receive the vehicle alone.
-
Duration: Treat for a specified period, typically 21-28 days.
5. Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume and body weight every 2-3 days.
-
Survival: Monitor the animals for signs of toxicity and record survival.
-
Pharmacodynamic Markers: At the end of the study, collect tumor tissue to assess the levels of EZH2, H3K27me3, and other relevant biomarkers by Western blot or immunohistochemistry to confirm target engagement and degradation.
EZH2 Signaling Pathway in AML
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diazaspiro[4.5]decane Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazaspiro[4.5]decane scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[4.5]decane core?
A1: The synthesis of diazaspiro[4.5]decane scaffolds is often approached through multi-step sequences involving key reactions such as the Pictet-Spengler reaction to form a precursor, followed by spirocyclization. Another common method is the use of aza-Michael additions to construct the piperidine ring onto a pyrrolidine precursor. More advanced and efficient methods include one-pot domino reactions that form multiple carbon-carbon bonds and the spirocyclic system in a single step.[1][2] Solid-phase organic synthesis (SPOS) is also employed for the generation of diazaspiro[4.5]decane-based compound libraries.[3]
Q2: I am struggling with low yields in my Pictet-Spengler reaction for the synthesis of the tetrahydro-β-carboline precursor. What are the likely causes and how can I improve the yield?
A2: Low yields in the Pictet-Spengler reaction can stem from several factors.[4] Insufficiently acidic conditions may fail to generate the necessary electrophilic iminium ion for cyclization.[4] Conversely, overly harsh acidic conditions or high temperatures can lead to the decomposition of sensitive starting materials like tryptophan derivatives.[4] The purity of your reagents, especially the aldehyde and the use of an anhydrous solvent, is critical, as moisture can hydrolyze the iminium ion intermediate.[4] Steric hindrance from bulky substituents on either the tryptamine or the aldehyde can also impede the reaction.[4] To improve yields, consider optimizing the acid catalyst (e.g., trying trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂), adjusting the temperature, ensuring the purity and dryness of all reagents and solvents, and allowing for longer reaction times if steric hindrance is a factor.[4][5]
Q3: My aza-Michael addition step is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity in the aza-Michael addition for the formation of substituted piperidines can be challenging. The stereochemical outcome is often influenced by whether the reaction is under kinetic or thermodynamic control. The choice of base, solvent, and reaction temperature can significantly impact the diastereomeric ratio. For intramolecular aza-Michael additions, the stereochemistry can be influenced by the nature of the tether connecting the amine and the Michael acceptor. In some cases, using a chiral catalyst or auxiliary can induce facial selectivity in the addition to the double bond, leading to a higher diastereomeric excess of the desired product. Careful optimization of reaction conditions is crucial to favor the formation of one diastereomer over the other.
Q4: What are the key considerations when choosing protecting groups for the nitrogen atoms in the diazaspiro[4.5]decane scaffold?
A4: The choice of protecting groups is critical for the successful synthesis of complex diazaspiro[4.5]decane derivatives.[6][7][8][9] Key considerations include:
-
Orthogonality: The protecting groups on the two nitrogen atoms should be "orthogonal," meaning one can be removed selectively without affecting the other.[8] This is essential for the stepwise functionalization of each amine.
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent synthetic steps.[6]
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the diazaspiro[4.5]decane core or other functional groups in the molecule.[6]
-
Influence on Reactivity: The protecting group can influence the reactivity of the nitrogen atom and the overall conformation of the molecule, which can affect the outcome of subsequent reactions.
Commonly used orthogonal protecting group pairs include Boc/Cbz, Boc/Fmoc, and Alloc/Boc. The selection of the appropriate pair will depend on the specific synthetic route and the desired final product.
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Insufficiently acidic catalyst.[4] | - Use a stronger protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂).- Increase the concentration of the acid catalyst. |
| Decomposition of starting materials.[4] | - Use milder reaction conditions (lower temperature).- Consider a two-step procedure: first form the Schiff base, then add the acid for cyclization. | |
| Impure reagents or wet solvent.[4] | - Use freshly distilled or purified aldehyde.- Ensure the solvent is anhydrous by using molecular sieves or distillation. | |
| Steric hindrance.[4] | - Increase the reaction time and/or temperature.- Consider a less bulky protecting group on the tryptamine nitrogen. | |
| Formation of Side Products | Oxidation of the indole ring. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the reaction mixture. |
| Polymerization of the aldehyde. | - Add the aldehyde slowly to the reaction mixture.- Use a slight excess of the tryptamine. | |
| Poor Diastereoselectivity | Kinetic vs. thermodynamic control.[4] | - To favor the kinetic product (often cis), use lower temperatures and shorter reaction times.- To favor the thermodynamic product (often trans), use higher temperatures and longer reaction times, or add a catalytic amount of a reversible agent. |
| Nature of the N-substituent. | - A bulkier N-substituent on the tryptamine can often lead to higher diastereoselectivity. |
Aza-Michael Addition Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Slow or Incomplete Reaction | Low nucleophilicity of the amine. | - Use a stronger base to deprotonate the amine and increase its nucleophilicity.- Consider a more activated Michael acceptor. |
| Steric hindrance at the amine or Michael acceptor. | - Increase the reaction temperature and/or time.- Use a less sterically hindered substrate if possible. | |
| Formation of Side Products (e.g., double addition) | Use of a primary amine with an excess of the Michael acceptor. | - Carefully control the stoichiometry of the reactants (use a 1:1 ratio or a slight excess of the amine).- Add the Michael acceptor slowly to the reaction mixture containing the amine. |
| Poor Regioselectivity (in additions to unsymmetrical Michael acceptors) | Electronic and steric factors of the Michael acceptor. | - The regioselectivity is often substrate-dependent. It may be necessary to modify the substrate to favor the desired regioisomer.- Explore different catalysts that may influence the regiochemical outcome. |
| Low Yield after Workup | Reversibility of the aza-Michael addition (retro-Michael reaction). | - After the reaction is complete, consider a subsequent reaction to "trap" the Michael adduct, such as reduction of the carbonyl group or cyclization, to prevent the reverse reaction. |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
This protocol describes a general method for the acid-catalyzed Pictet-Spengler reaction between a tryptamine derivative and an aldehyde to form a tetrahydro-β-carboline precursor.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the tryptamine derivative in the anhydrous solvent.
-
Add the aldehyde to the solution and stir for 10-15 minutes at room temperature.
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: General Procedure for Aza-Michael Addition
This protocol outlines a general procedure for the aza-Michael addition of a piperidine derivative to an α,β-unsaturated carbonyl compound.
Materials:
-
Piperidine derivative (1.0 eq)
-
α,β-Unsaturated carbonyl compound (1.0-1.1 eq)
-
Solvent (e.g., methanol, ethanol, THF)
-
Base (optional, e.g., triethylamine, DBU, if the amine salt is used or if catalysis is required)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir for a few minutes.
-
Add the α,β-unsaturated carbonyl compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting guide for low yields in the Pictet-Spengler reaction.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. labinsights.nl [labinsights.nl]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
Optimizing reaction conditions for 2-Benzyl-2,8-diazaspiro[4.5]decane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common and effective method for the synthesis of the 2,8-diazaspiro[4.5]decane scaffold involves a multi-step process. A typical route starts with the reaction of N-benzyl-4-piperidone with a suitable amine to form the spirocyclic core. Subsequent reduction and deprotection steps yield the desired product.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are typically N-benzyl-4-piperidone and a source of the second nitrogen atom, often in the form of a protected diamine or an amino acid derivative.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable for monitoring the reaction's progress. For final product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment are recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Spirocyclic Intermediate | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient removal of water (if applicable). | - Increase reaction time and monitor by TLC/LC-MS. - Optimize temperature; try a higher or lower temperature in small increments. - Use a Dean-Stark apparatus for azeotropic water removal if the reaction is sensitive to water. |
| Formation of Side Products | - Presence of impurities in starting materials. - Undesired side reactions due to incorrect stoichiometry or temperature. - Decomposition of reagents or product. | - Ensure the purity of starting materials using appropriate analytical techniques. - Carefully control the stoichiometry of reactants. - Run the reaction at the recommended temperature and avoid overheating. |
| Difficulty in Product Purification | - Co-elution of the product with starting materials or byproducts. - Product instability on silica gel. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification methods such as crystallization or preparative HPLC. - Use a less acidic or basic silica gel, or an alternative stationary phase like alumina. |
| Incomplete Benzyl Group Deprotection | - Inactive catalyst (for hydrogenolysis). - Insufficient reaction time or pressure. | - Use fresh, high-quality catalyst (e.g., Pd/C). - Increase the reaction time and/or hydrogen pressure. - Ensure the absence of catalyst poisons in the reaction mixture. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar diazaspiro compounds and should be optimized for specific laboratory conditions.
Step 1: Formation of the Spirocyclic Precursor
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., toluene), add a protected diamine (e.g., tert-butyl (2-aminoethyl)carbamate, 1.1 equivalents).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Intermediate
-
Dissolve the purified spirocyclic precursor in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate under reduced pressure.
Step 3: Deprotection (if necessary)
-
If a protecting group is used (e.g., Boc), dissolve the reduced intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the excess acid and extract the product.
-
Purify the final product, this compound, by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Troubleshooting low yield in diazaspiro[4.5]decane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of diazaspiro[4.5]decane and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of diazaspiro[4.5]decane, presented in a question-and-answer format.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in diazaspiro[4.5]decane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary. For instance, some cyclization reactions benefit from high-dilution conditions to favor intramolecular over intermolecular reactions, which can otherwise lead to polymerization.
-
Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. For palladium-catalyzed reactions, for example, the choice of ligands and the oxidation state of the palladium are crucial.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the reaction is going to completion. If not, extending the reaction time or increasing the temperature might be necessary.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. Consider adjusting the pH or temperature during extraction and purification.
-
Purification Losses: Significant amounts of product can be lost during purification steps like chromatography or crystallization. Optimize your purification method to minimize these losses.
Question: I am observing the formation of significant side products. How can I identify and minimize them?
Answer: The formation of side products is a common cause of low yields. Identifying these byproducts is the first step toward minimizing their formation.
-
Identification: Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to characterize the structure of the major side products.
-
Common Side Products and Solutions:
-
Polymers or Dimers: In cyclization steps, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers. Using high-dilution conditions can favor the formation of the desired spirocyclic product.
-
Incomplete Cyclization: If the final cyclization step is not complete, you may isolate intermediates. Try optimizing the reaction conditions (e.g., stronger base, different solvent, higher temperature) to drive the reaction to completion.
-
Rearrangement Products: Under certain conditions, intermediates may undergo rearrangements. A change in catalyst or reaction temperature might prevent these rearrangements.
-
Question: The purification of my diazaspiro[4.5]decane derivative is proving difficult. What strategies can I employ?
Answer: Purification can be challenging due to the polarity and basicity of the diazaspiro core.
-
Column Chromatography: Use a silica gel column with a solvent system that provides good separation. Often, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide (to prevent tailing of the basic amine) is effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1] Experiment with different solvent systems to find one that yields high-purity crystals. For products that are salts, such as hydrochlorides, crystallization is often a viable option.[2]
-
Acid-Base Extraction: Utilize the basic nature of the amine groups. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product extracted back into an organic solvent.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for a diazaspiro[4.5]decane core?
A1: A common approach involves the multi-step synthesis starting from a suitable piperidinone derivative. For example, a three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported with an overall yield of 60%.[2] This method involves the formation of an intermediate which is then cyclized to form the spiro-hydantoin structure.[2] Another approach is a one-step domino reaction involving the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst.[3]
Q2: What are some reported yields for diazaspiro[4.5]decane derivatives?
A2: Yields can vary significantly depending on the specific derivative and the synthetic route employed. Below is a table summarizing some reported yields for different diazaspiro[4.5]decane derivatives.
| Compound Class | Specific Derivative | Yield | Reference |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 60% (overall) | [2] |
| 1,4,8-Triazaspiro[4.5]decan-2-one | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 38% | [4] |
| 1,4,8-Triazaspiro[4.5]decan-2-one | (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 41% | [4] |
| 1-Thia-4,8-diazaspiro[4.5]decan-3-one | 7,7,9,9-Tetramethyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro-[4.5]decan-3-one | 78% | [5] |
| 1-Thia-4,8-diazaspiro[4.5]decan-3-one | 8-Benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one | 71% | [5] |
Q3: How can I confirm the formation of the diazaspiro[4.5]decane scaffold?
A3: A combination of spectroscopic methods is essential for structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The number of signals, their chemical shifts, and coupling patterns will be characteristic of the spirocyclic structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as C=O stretches in diones or amides, and N-H stretches.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[2]
-
Step 1: Synthesis of Intermediate 3: After stirring the preceding intermediate for 1 hour at 35 °C, the reaction mixture is poured into 70 mL of water and extracted with chloroform (3 x 50 mL). The combined organic layers are washed with water (3 x 50 mL) and brine (2 x 50 mL), dried with anhydrous sodium sulfate, and the solvents are evaporated to dryness under reduced pressure to afford the intermediate as a white solid (93% yield). This intermediate is used in the next step without further purification.
-
Step 2: Cyclization to form the Diazaspiro[4.5]decane core (Compound 4): A stirred solution of the intermediate (11.3 mmol) in 40 mL of dry DMF is cooled in an ice bath. Sodium hydride (14.7 mmol, 60% dispersion in mineral oil) is added portion-wise. After 4 days of stirring at 45 °C under an Argon atmosphere, the mixture is treated with a 10% HCl solution (96 mL) and stirring is continued for 24 hours at 45 °C. The reaction mixture is then poured into 400 mL of an ice-water mixture and extracted with chloroform (4 x 200 mL). The combined organic extracts are washed with water (3 x 250 mL) and brine (2 x 250 mL), and dried with anhydrous sodium sulfate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Overcoming solubility issues of 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives.
Troubleshooting Guides
Issue: My this compound derivative is precipitating out of my aqueous buffer.
-
Question: I am trying to dissolve my this compound derivative in a neutral aqueous buffer (e.g., PBS pH 7.4), but it keeps precipitating. What should I do?
Answer: This is a common issue due to the generally low aqueous solubility of these compounds, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility).[1][2] The 2,8-diazaspiro[4.5]decane core is basic, while the benzyl group adds hydrophobicity.[3][4] Here is a step-by-step guide to troubleshoot this problem:
-
pH Adjustment: The solubility of weakly basic compounds like your derivative is highly pH-dependent.[5][6] Try lowering the pH of your buffer. By acidifying the solution (e.g., pH 2-4), you will protonate the basic nitrogen atoms in the diazaspiro core, forming a more soluble salt in situ.[7] You can then carefully titrate the pH back up towards your desired experimental pH, observing for any precipitation.
-
Co-solvent System: If pH adjustment alone is insufficient or not compatible with your experiment, consider using a co-solvent system.[1][8] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Then, slowly add your aqueous buffer to this solution with vigorous stirring.[1] Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
Use of Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10] Common non-ionic surfactants used in preclinical formulations include Tween 80 and Solutol HS-15.[9] A typical starting concentration would be 0.5-2% (v/v) in your aqueous buffer.
-
Issue: The dissolution rate of my compound is too slow for my in vitro assay.
-
Question: My this compound derivative is sparingly soluble, but the main problem is that it takes a very long time to dissolve, affecting the reproducibility of my experiments. How can I increase the dissolution rate?
Answer: A slow dissolution rate is a classic challenge for poorly soluble compounds.[2] The Noyes-Whitney equation shows that the dissolution rate is proportional to the surface area of the solid and its saturation solubility.[2] Here are some strategies to increase the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size of your solid compound will increase its surface area, which can significantly enhance the dissolution rate.[2][11]
-
Micronization: If you have sufficient material, techniques like jet milling can reduce particle size to the micron range.[11]
-
Nanosuspensions: For very poorly soluble compounds, creating a nanosuspension (particle size < 1000 nm) can dramatically increase the surface area and dissolution velocity.[1][12] This can be achieved through methods like pearl milling or high-pressure homogenization.[12]
-
-
Amorphous Solid Dispersions: Converting the crystalline form of your drug to a more soluble amorphous form can improve the dissolution rate.[10][13] This is often achieved by creating a solid dispersion with a hydrophilic polymer (e.g., HPMCAS, PVP) using techniques like spray drying or hot-melt extrusion.[5]
-
Salt Formation: If your derivative is stable as a salt, this is a highly effective method to increase both solubility and dissolution rate.[7][13] You can form salts with various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid).
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the expected solubility of this compound derivatives in common solvents?
Answer: The solubility will vary depending on the specific substitutions on the core structure. However, due to the hydrophobic benzyl group and the crystalline nature of many small molecules, the aqueous solubility is generally low. These compounds are expected to have higher solubility in organic solvents. Below is a table with illustrative solubility data for a hypothetical derivative.
-
Question 2: How does pH affect the solubility of these compounds?
Answer: As weak bases, this compound derivatives exhibit pH-dependent solubility.[5] Their solubility is significantly higher in acidic conditions where the molecule is protonated and forms a more soluble salt.[6] As the pH increases towards and above the pKa of the amine groups, the compound becomes deprotonated and its solubility decreases dramatically.
-
Question 3: Can I use cyclodextrins to improve the solubility of my compound?
Answer: Yes, cyclodextrins are a viable option.[13] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where your compound can form an inclusion complex.[13] This complex is more soluble in water. Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility.[13]
-
Question 4: Are there any known signaling pathways associated with these derivatives?
Answer: Yes, derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of various signaling pathways. For instance, some derivatives act as dual TYK2/JAK1 inhibitors, which are key components of the JAK-STAT signaling pathway involved in inflammatory responses.[14] Others have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase complex.[15][16][17][18]
Data Presentation
Table 1: Illustrative Solubility of a Representative this compound Derivative in Various Solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (pH 7.0) | < 0.01 | 25 |
| 0.1 N HCl (pH 1.0) | 15.2 | 25 |
| PBS (pH 7.4) | < 0.01 | 25 |
| DMSO | > 100 | 25 |
| Ethanol | 25.8 | 25 |
| PEG 400 | 85.3 | 25 |
Table 2: Illustrative pH-Dependent Aqueous Solubility.
| pH | Solubility (mg/mL) | Temperature (°C) |
| 1.0 | 15.2 | 25 |
| 2.0 | 12.5 | 25 |
| 4.0 | 2.1 | 25 |
| 6.0 | 0.05 | 25 |
| 7.4 | < 0.01 | 25 |
| 9.0 | < 0.01 | 25 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
-
Weigh Compound: Accurately weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube or glass vial.
-
Initial Dissolution: Add the minimum volume of 100% DMSO required to completely dissolve the compound. Vortex for 1-2 minutes to ensure complete dissolution. This will be your high-concentration stock.
-
Dilution: To prepare your working solution, slowly add your aqueous buffer (e.g., PBS) to the DMSO stock solution dropwise while continuously vortexing or stirring.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, you can proceed with your experiment.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%) and compatible with your assay system.
Protocol 2: pH-Adjustment Method for Solubilization
-
Weigh Compound: Weigh the desired amount of the compound into a suitable container.
-
Acidification: Add a small volume of acidic solution (e.g., 0.1 N HCl) to the compound. Stir or vortex until the compound is fully dissolved. The solution should be clear.
-
Buffering: Add your desired buffer system (without the pH adjusted to the final value).
-
pH Titration: Slowly add a basic solution (e.g., 0.1 N NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Final pH: Continue adding the base until you reach your target pH. Constantly monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the compound is not soluble at that pH and concentration.
-
Volume Adjustment: Adjust the final volume with the buffer to achieve the desired final concentration of your compound.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The effect of pH on the solubility of a weak base.
Caption: Inhibition of the JAK-STAT pathway.
References
- 1. longdom.org [longdom.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 8-benzyl-2,8-diazaspiro[4.5]decane (C15H22N2) [pubchemlite.lcsb.uni.lu]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veranova.com [veranova.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sfera.unife.it [sfera.unife.it]
- 16. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Assays for Mitochondrial Permeability Transition Pore (mPTP) Opening Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for mitochondrial permeability transition pore (mPTP) opening inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mitochondrial permeability transition pore (mPTP) and why is it a therapeutic target?
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane.[1][2] Its opening allows for the passage of solutes with a molecular mass of up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, disruption of ATP synthesis, and ultimately, cell death.[2][3] The mPTP is implicated in the pathogenesis of various diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and muscular dystrophies, making it an attractive target for therapeutic intervention.[4]
Q2: What are the common assays used to screen for mPTP opening inhibitors?
Common assays to screen for mPTP inhibitors include:
-
Calcium Retention Capacity (CRC) Assay: This is a widely used method to assess the susceptibility of mitochondria to Ca2+-induced mPTP opening.[4][5][6]
-
Mitochondrial Swelling Assays: These assays measure changes in light scattering as mitochondria swell upon mPTP opening.[5][6]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: These assays utilize fluorescent dyes like JC-1 and TMRM to monitor changes in the mitochondrial membrane potential, which dissipates upon mPTP opening.[7][8][9]
-
Seahorse XF Assays: These assays measure cellular oxygen consumption rate (OCR) to assess mitochondrial respiration and function, which are affected by mPTP opening.[10][11]
Q3: How do I choose the right assay for my mPTP inhibitor screening?
The choice of assay depends on several factors, including the experimental model (isolated mitochondria, permeabilized cells, or intact cells), throughput requirements, and the specific information you want to obtain. For high-throughput screening (HTS) of large compound libraries, fluorescence-based assays like the CRC assay in a microplate format are often preferred.[4][12][13][14][15] For more detailed mechanistic studies, combining different assays, such as CRC with mitochondrial swelling or ΔΨm measurements, can provide a more comprehensive picture.[1][3]
Troubleshooting Guides
Calcium Retention Capacity (CRC) Assay
Problem: High variability in CRC measurements between replicates.
-
Possible Cause: Inconsistent mitochondrial quality or concentration.
-
Solution: Ensure a consistent and optimized protocol for mitochondria isolation.[5] After isolation, determine the protein concentration of the mitochondrial suspension accurately and use a consistent amount for each replicate.
-
Possible Cause: Inaccurate or inconsistent calcium additions.
-
Solution: Use a calibrated multi-channel pipette or an automated injector system for precise and simultaneous addition of calcium chloride to all wells.[3][4]
-
Possible Cause: Temperature fluctuations.
-
Solution: Maintain a constant and controlled temperature throughout the assay, as mPTP opening is temperature-sensitive.
Problem: No clear mPTP opening event is observed (fluorescence does not show a sustained increase).
-
Possible Cause: The calcium concentration is not high enough to induce mPTP opening in your specific mitochondrial preparation.
-
Solution: Perform a calcium titration experiment to determine the optimal range of calcium concentrations that consistently induces mPTP opening.
-
Possible Cause: The mitochondrial preparation is of poor quality (already uncoupled).
-
Solution: Assess the quality of the isolated mitochondria by measuring the respiratory control ratio (RCR) before performing the CRC assay.[1] An RCR value significantly greater than 1 indicates well-coupled mitochondria.
-
Possible Cause: The fluorescent calcium indicator is not working properly.
-
Solution: Check the expiration date and storage conditions of the fluorescent dye (e.g., Calcium Green 5N).[4][6] Run a positive control with a known mPTP inducer (e.g., a high concentration of calcium) and a negative control with a known inhibitor (e.g., Cyclosporin A) to validate the assay.[3]
Mitochondrial Membrane Potential (ΔΨm) Assays (JC-1 and TMRM)
Problem: High background fluorescence with JC-1.
-
Possible Cause: Incomplete removal of excess JC-1 dye.
-
Solution: Ensure thorough washing of the cells after JC-1 staining to remove any unbound dye.[16]
-
Possible Cause: JC-1 dye has precipitated.
-
Solution: JC-1 has low solubility in aqueous solutions.[7] Ensure the JC-1 stock solution is fully dissolved in DMSO and then dilute it in pre-warmed buffer or media immediately before use. Visually inspect the staining solution for any precipitates.
Problem: Weak or no red fluorescence (J-aggregates) with JC-1 in healthy cells.
-
Possible Cause: The mitochondrial membrane potential is too low to allow for the accumulation and aggregation of JC-1.
-
Solution: Optimize the cell seeding density and ensure cells are healthy and metabolically active. Use a positive control of healthy, untreated cells to establish the expected red fluorescence signal.
-
Possible Cause: The JC-1 concentration is too low.
-
Solution: Titrate the JC-1 concentration to find the optimal concentration for your cell type that provides a robust red signal in healthy mitochondria without causing toxicity.
Problem: Photobleaching of TMRM signal.
-
Possible Cause: Excessive exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light during image acquisition. Use an anti-fade mounting medium if performing fluorescence microscopy.
Problem: TMRM signal is not localized to mitochondria.
-
Possible Cause: The cells are unhealthy or the mitochondrial membrane potential has collapsed.
-
Solution: Use a counterstain for mitochondria (e.g., MitoTracker Green) to confirm the localization of the TMRM signal. Include a positive control for depolarization (e.g., FCCP) to ensure the assay is working correctly.[9]
Data Presentation
Table 1: Troubleshooting Summary for Calcium Retention Capacity (CRC) Assay
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent mitochondrial quality/concentration | Standardize mitochondria isolation protocol and accurately measure protein concentration. |
| Inaccurate calcium additions | Use calibrated pipettes or automated injectors.[3][4] | |
| Temperature fluctuations | Maintain a constant temperature during the assay. | |
| No clear mPTP opening | Insufficient calcium concentration | Perform a calcium titration to determine the optimal concentration. |
| Poor mitochondrial quality | Measure the respiratory control ratio (RCR) of the mitochondrial preparation.[1] | |
| Faulty fluorescent indicator | Check the dye's expiration and storage. Run positive and negative controls.[3] |
Table 2: Troubleshooting Summary for Mitochondrial Membrane Potential (ΔΨm) Assays
| Assay | Problem | Possible Cause | Recommended Solution |
| JC-1 | High background fluorescence | Incomplete removal of excess dye | Wash cells thoroughly after staining.[16] |
| JC-1 precipitation | Ensure complete dissolution of JC-1 in DMSO before dilution.[7] | ||
| Weak or no red fluorescence | Low mitochondrial membrane potential | Optimize cell health and seeding density. | |
| Insufficient JC-1 concentration | Titrate JC-1 concentration to find the optimum for your cell type. | ||
| TMRM | Photobleaching | Excessive light exposure | Minimize excitation light intensity and duration. |
| Non-mitochondrial localization | Cell death or membrane potential collapse | Use a mitochondrial counterstain and a positive control for depolarization (e.g., FCCP).[9] |
Experimental Protocols
Calcium Retention Capacity (CRC) Assay Protocol
This protocol is adapted from methodologies for measuring Ca2+-induced mPTP opening in isolated mitochondria.[5][6]
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol. Keep all solutions and equipment on ice.
-
Determine Mitochondrial Protein Concentration: Use a standard protein assay (e.g., Bradford or BCA) to determine the protein concentration of the mitochondrial suspension.
-
Assay Buffer Preparation: Prepare an assay buffer containing a respiratory substrate (e.g., succinate or pyruvate/malate), a phosphate source, and a fluorescent calcium indicator (e.g., Calcium Green 5N).
-
Assay Setup: In a 96-well black plate, add the assay buffer and a standardized amount of isolated mitochondria (e.g., 50 µg of mitochondrial protein) to each well.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the calcium indicator.
-
Calcium Additions: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) to the wells at regular intervals (e.g., every 60 seconds). This can be done using an automated injector system for precision.[3][4]
-
Monitor Fluorescence: Continuously monitor the fluorescence intensity after each calcium addition. Mitochondrial uptake of Ca2+ will initially cause a decrease or stabilization of the fluorescence signal.
-
mPTP Opening: The opening of the mPTP is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria into the buffer.
-
Data Analysis: The calcium retention capacity is calculated as the total amount of Ca2+ added before the large, sustained increase in fluorescence.
JC-1 Assay for Mitochondrial Membrane Potential Protocol
This protocol is a general guideline for using the JC-1 dye to assess mitochondrial membrane potential in cultured cells.[7]
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the mPTP inhibitor compounds for the desired time. Include positive (e.g., FCCP or CCCP) and negative (vehicle) controls.[7]
-
JC-1 Staining: Prepare a fresh JC-1 staining solution by diluting the JC-1 stock in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells with the JC-1 staining solution at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Carefully remove the staining solution and wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
J-aggregates (red fluorescence): Excitation ~560 nm, Emission ~595 nm.
-
JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~530 nm.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio suggests depolarization.
Visualizations
References
- 1. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. selectscience.net [selectscience.net]
- 12. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icahn.mssm.edu [icahn.mssm.edu]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem-agilent.com [chem-agilent.com]
Addressing the "hook effect" in EZH2 PROTAC experiments with diazaspiro linkers
Welcome to the technical support center for researchers utilizing EZH2-targeting PROTACs, with a special focus on those incorporating diazaspiro linkers. This resource provides troubleshooting guidance and answers to frequently asked questions, particularly concerning the "hook effect," a common phenomenon in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it target EZH2?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1] It consists of three parts: a ligand that binds to the target protein (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] For EZH2 PROTACs, one end binds to the EZH2 protein, while the other end recruits an E3 ligase like Cereblon (CRBN) or von Hippel-Lindau (VHL).[3] This induced proximity facilitates the tagging of EZH2 with ubiquitin, marking it for degradation by the cell's proteasome.[2][3] This approach is advantageous as it can eliminate both the catalytic and non-catalytic functions of EZH2, which is critical since EZH2's oncogenic roles are not limited to its methyltransferase activity.[4][5][6]
Q2: What is the "hook effect" and why does it occur in PROTAC experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[7][8] Instead of a standard sigmoidal curve, increasing PROTAC concentrations beyond an optimal point leads to reduced efficacy.[9] This occurs because at excessive concentrations, the PROTAC can form unproductive "binary complexes" by binding to either the EZH2 protein or the E3 ligase alone.[7][8] These binary complexes are unable to form the productive "ternary complex" (EZH2-PROTAC-E3 Ligase) required for ubiquitination, thus competitively inhibiting the degradation process.[8]
Q3: What is the role of the diazaspiro linker in an EZH2 PROTAC?
A3: The linker is a critical component that connects the EZH2-binding and E3-ligase-binding ligands.[10] Its length, rigidity, and composition significantly influence the PROTAC's properties, including cell permeability and the stability of the ternary complex.[10][11] Diazaspiro linkers, such as 2,8-diazaspiro[4.5]decane, are classified as rigid linkers.[5][12] Using a rigid linker can pre-organize the molecule into an active conformation that favors the formation of a productive ternary complex, potentially improving the PROTAC's potency and pharmacokinetic properties.[10]
Q4: What are the consequences of ignoring the hook effect?
A4: The primary consequence of an unrecognized hook effect is the potential for severe misinterpretation of experimental data.[8] A potent EZH2 PROTAC might be incorrectly classified as weak or inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[9] This can lead to the inaccurate determination of key efficacy parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially causing promising drug candidates to be prematurely abandoned.[8]
Troubleshooting Guide
This guide addresses common issues encountered during EZH2 PROTAC experiments that may be related to the hook effect.
Problem 1: My dose-response curve is bell-shaped, with less EZH2 degradation at higher PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect".[7]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations. It is crucial to include several dilutions at both lower and higher concentrations to fully delineate the bell-shaped curve.[8]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). This optimal concentration, and those below it, should be used for subsequent experiments like time-course studies or downstream functional assays.[7]
-
Assess Ternary Complex Formation: If possible, use biophysical assays like Co-Immunoprecipitation (see Protocol 2) or NanoBRET to directly measure the formation of the EZH2-PROTAC-E3 ligase ternary complex at various concentrations.[7] This can confirm that high PROTAC levels favor binary complex formation.
-
Problem 2: I am not observing any EZH2 degradation at the concentrations tested.
-
Likely Cause: This could be due to several factors: the concentrations tested were too high (entirely within the hook effect region), too low to be effective, or the PROTAC is inactive for other reasons.[8]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a very broad range of concentrations (e.g., from 1 pM to 100 µM) to ensure the optimal degradation window is not being missed.[7][8]
-
Verify Target Engagement: Before concluding inactivity, confirm that the PROTAC can independently bind to both EZH2 and the recruited E3 ligase. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.[8][13]
-
Check E3 Ligase Expression: Ensure the cell line used for the experiment expresses sufficient levels of the E3 ligase (e.g., CRBN, VHL) that your PROTAC is designed to recruit.[8]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to identify the ideal incubation period.[7]
-
Quantitative Data Summary
The efficacy of PROTACs is defined by key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The hook effect is often observed at concentrations above 1 µM.[8] The table below summarizes reported data for representative EZH2 PROTACs.
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Notes on Hook Effect |
| Compound 7 (EZH2) | VHL | EOL-1 | Not stated | >90% at 0.1 µM | Hook effect explicitly noted; degradation was less profound at 1 µM.[3] |
| MS8847 (EZH2) | VHL | RS4;11 | Not stated | >90% | No hook effect observed at 0.1 and 1 µM, suggesting an optimized linker.[3] |
| Compound 5g (EZH2) | CRBN | MV4-11 | ~10-100 nM | >75% | Data suggests potent degradation at low nanomolar concentrations.[5] |
| dBET1 (BET family) | CRBN | RS4;11 | 30 nM | >90% | A well-characterized non-EZH2 PROTAC included for comparison; hook effect observed at concentrations >1 µM.[8] |
Visualizations
Logical and Signaling Pathways
Caption: The "Hook Effect": At optimal concentrations, PROTACs form productive ternary complexes leading to degradation. At high concentrations, they form unproductive binary complexes, inhibiting degradation.
Caption: Simplified EZH2 Signaling: EZH2 has canonical (gene silencing) and non-canonical (gene activation) oncogenic functions. PROTACs abolish both by degrading the EZH2 protein.
Experimental Workflow
Caption: General experimental workflow for characterizing an EZH2 PROTAC and identifying a potential hook effect.
Experimental Protocols
Protocol 1: Assessment of EZH2 Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[14]
-
Cell Seeding: Seed cells (e.g., MV4-11, RS4;11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[7]
-
PROTAC Preparation: Prepare serial dilutions of the EZH2 PROTAC in complete cell culture medium. To observe a potential hook effect, a wide concentration range is recommended (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO).[7]
-
Treatment: Replace the existing medium with the PROTAC-containing medium. Incubate for the desired time (a 24-hour endpoint is common to start).[3]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit to ensure equal loading.[14]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against EZH2 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the EZH2 signal to the corresponding loading control signal. Calculate the percentage of EZH2 degradation relative to the vehicle-treated control cells.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This assay can help verify the PROTAC's mechanism of action by confirming the interaction between EZH2 and the E3 ligase.
-
Cell Treatment: Treat cells with the EZH2 PROTAC at various concentrations (include a low, optimal, and high/hook-effect concentration) and a vehicle control for a shorter time (e.g., 2-4 hours). To prevent immediate degradation of the complex, co-treat with a proteasome inhibitor like MG132 for the last 2 hours.[14]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against EZH2 overnight at 4°C to form an antibody-antigen complex.[14]
-
Add Protein A/G agarose beads to pull down the complex.
-
-
Elution and Western Blot: Wash the beads several times to remove non-specific binders. Elute the protein from the beads using Laemmli sample buffer and boiling.[14]
-
Detection: Perform a Western blot as described in Protocol 1. Probe the membrane with primary antibodies against the recruited E3 ligase (e.g., anti-CRBN or anti-VHL) and EZH2 (to confirm successful pulldown).
-
Data Analysis: An increase in the E3 ligase signal in the EZH2 IP lane for PROTAC-treated samples compared to the control indicates the formation of the ternary complex. A weaker signal at the highest PROTAC concentration can provide direct evidence for the hook effect.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the downstream effect of EZH2 degradation on cell proliferation and health.[1]
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[14]
-
PROTAC Treatment: Treat cells with a serial dilution of the EZH2 PROTAC.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the effect on cell viability and calculate parameters like GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers conducting soluble epoxide hydrolase (sEH) inhibitor screening assays.
I. Troubleshooting Guide & FAQs
This section addresses common problems encountered during sEH inhibitor screening, particularly in fluorescence-based high-throughput screening (HTS) formats.
FAQ 1: Assay Signal & Quality
Question: My assay window is poor, with either a low signal from the enzyme or high background fluorescence. What are the common causes?
Answer: A poor assay window can stem from several factors related to reagents or the reaction conditions.
-
Low Signal or No Enzyme Activity:
-
Inactive Enzyme: Verify the storage conditions and age of the sEH enzyme. It should be aliquoted and stored at -80°C with limited freeze-thaw cycles.[1][2] Confirm activity using a known potent inhibitor as a positive control.[3]
-
Incorrect Buffer pH: The optimal pH for sEH activity is typically around 7.4.[3] Ensure the buffer was prepared correctly.
-
Substrate Degradation: Fluorogenic substrates can degrade over time. Prepare fresh substrate solutions, protect them from light, and avoid repeated freeze-thaw cycles.[1][2][3]
-
-
High Background Fluorescence:
-
Substrate Auto-hydrolysis: Some fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature. Optimize substrate concentration and incubation time to maximize the enzymatic signal over the non-enzymatic background.[3]
-
Contaminated Reagents: Buffer components or water could be contaminated with fluorescent impurities. Test each reagent individually for fluorescence.
-
Test Compound Interference: The screening compounds themselves may be fluorescent. This is a major source of false positives and is addressed in detail below (see FAQ 3).[4][5][6][7]
-
FAQ 2: Inconsistent & Non-Reproducible Results
Question: I'm observing high variability between replicate wells and my IC₅₀ values are not consistent with published data. What should I check?
Answer: Inconsistency in results often points to variations in assay conditions or compound-specific issues.
-
High Variability Between Replicates:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor is a primary source of variability. Use calibrated pipettes and consider using a master mix for common reagents to ensure uniform dispensing.[3]
-
Incomplete Mixing: Ensure solutions are mixed thoroughly in the wells after each addition, especially after adding the substrate to initiate the reaction.[3]
-
Plate Effects: Evaporation from wells on the edge of the microplate can concentrate reagents and alter reaction rates. Avoid using the outermost wells for critical data points or use sealing films to minimize evaporation.[3]
-
-
Inconsistent IC₅₀ Values:
-
Variable DMSO Concentration: Maintain a consistent, low final concentration of DMSO (typically <1%) in all wells, as high concentrations can inhibit enzyme activity.[1][3]
-
Inhibitor Solubility: Test compounds may precipitate at higher concentrations, leading to an artificially flat dose-response curve. Visually inspect plates for precipitation or measure turbidity.[3][8] Improving solubility may require different formulation strategies.[9]
-
Assay Conditions: IC₅₀ values are highly dependent on assay conditions. Ensure your enzyme concentration, substrate concentration (relative to its Kₘ), and incubation times are consistent and clearly reported.[3] For potent, tight-binding inhibitors, the IC₅₀ can be dependent on the enzyme concentration.[3]
-
Data Analysis: Use an appropriate non-linear regression model to fit the dose-response curve. Ensure you have a sufficient number of data points spanning the full range of inhibition.[3]
-
FAQ 3: False Positives & Assay Interference
Question: How can I identify and mitigate false positives caused by compound interference?
Answer: False positives in fluorescence-based assays are common and are often caused by compounds that interfere with the detection method rather than inhibiting the enzyme.[7][10]
-
Sources of Interference:
-
Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's reporter fluorophore, leading to an apparent decrease in signal (false positive) or an increase (false negative).[6][7]
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, reducing the measured signal and appearing as an inhibitor.[6]
-
Inner Filter Effect: The compound absorbs light at either the excitation or emission wavelength, which also reduces the detected signal.[6][7]
-
-
Troubleshooting & Mitigation Strategies:
-
Pre-read Plate: Read the fluorescence of the assay plate after adding the test compounds but before adding the substrate. This helps identify autofluorescent compounds.[6]
-
No-Enzyme Control: Run a parallel assay plate without the sEH enzyme. Any compound showing activity in this control is an interference compound.
-
Orthogonal Assays: Confirm hits using a different assay platform that relies on a different detection method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which directly measures the conversion of substrate to product and is less prone to optical interference.[10][11]
-
Change Fluorophore: If possible, use a substrate that generates a red-shifted fluorophore, as fewer library compounds tend to fluoresce at longer wavelengths.[12]
-
Below is a troubleshooting workflow for identifying interference.
Caption: Troubleshooting workflow for identifying false positives.
II. Experimental Protocols & Data
Protocol 1: Fluorescence-Based sEH Inhibitor Screening Assay
This protocol is a general guideline based on the use of a common fluorogenic substrate like (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[8][13] Optimization is recommended.
A. Reagent Preparation:
-
sEH Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).[8] Warm to room temperature before use.
-
sEH Enzyme Stock: Reconstitute lyophilized human sEH in sEH Assay Buffer.[2] Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the desired final concentration (e.g., 2-4 nM) in ice-cold Assay Buffer.[8] Keep on ice.
-
sEH Substrate (PHOME) Stock: Prepare a concentrated stock (e.g., 10 mM) in DMSO. Aliquot and store at -80°C, protected from light.[1] On the day of the assay, dilute in Assay Buffer to the desired final concentration (e.g., 50 µM).[8]
-
Test Compounds & Controls: Prepare a dilution series of test compounds in DMSO. The final DMSO concentration in the assay should be consistent and ideally ≤1%. Prepare a known inhibitor (e.g., AUDA) as a positive control.[1]
B. Assay Procedure (384-well plate format):
-
Compound Addition: Add 200 nL of test compounds, DMSO (vehicle control), or positive control inhibitor to the wells of a black, flat-bottom 384-well plate.
-
Enzyme Addition: Add 10 µL of diluted sEH enzyme solution to all wells except the "no-enzyme" background controls. For background wells, add 10 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.[8][13]
-
Reaction Initiation: Add 10 µL of the diluted PHOME substrate solution to all wells to initiate the reaction. The final volume should be 20 µL.
-
Incubation & Detection: Incubate the plate at 30°C or 37°C.[8][13] Read the fluorescence kinetically over 20-30 minutes or as an endpoint measurement. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[1]
C. Data Analysis:
-
Subtract the average signal from the no-enzyme background wells from all other wells.
-
Determine the initial reaction velocity (rate) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (100% activity) and positive control (0% activity).
-
Generate dose-response curves and calculate IC₅₀ values using a four-parameter logistic fit.[5]
Caption: A typical workflow for a fluorescence-based sEH assay.
Table 1: Potency of Common sEH Inhibitors
The inhibitory potency (IC₅₀) can vary based on assay conditions and the sEH species used. The values below are representative examples.
| Inhibitor | Abbreviation | Typical IC₅₀ (Human sEH) | Notes |
| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid | AUDA | ~3-5 nM[1] | Commonly used positive control. Poor oral availability.[8] |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea | TPPU | ~3 nM[14] | Widely used research tool with good pharmacokinetic properties.[14] |
| N,N'-Dicyclohexylurea | DCU | ~50-90 nM[15] | An early, potent urea-based inhibitor.[15] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | <10 nM[4] | A potent inhibitor identified in HTS campaigns.[4] |
| EC5026 | EC5026 | ~1.44 ng/mL (~3 pM)[14] | A potent, slow-tight binding transition-state mimic inhibitor.[3][14] |
III. sEH Catalytic Pathway
The primary role of sEH in relevant signaling pathways is the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid signaling molecules.[11][16] Inhibition of sEH prevents this degradation, thereby increasing the levels of beneficial EETs.[16]
Caption: The sEH pathway showing substrate hydrolysis and inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 2-Benzyl-2,8-diazaspiro[4.5]decane-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of PROTACs featuring a 2-Benzyl-2,8-diazaspiro[4.5]decane scaffold.
Troubleshooting Guides
Issue 1: High Biochemical Potency but Low Cellular Efficacy
Symptoms: Your this compound-based PROTAC demonstrates potent binding to the target protein and E3 ligase in biochemical assays, but shows weak or no degradation of the target protein in cell-based assays.
Potential Cause: This discrepancy often points to poor cell permeability, a common challenge for PROTACs due to their high molecular weight and polar surface area.[1]
Troubleshooting Workflow:
Next Steps:
-
Quantify Permeability: Obtain empirical data on your PROTAC's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more physiologically relevant model that includes active transport.[1]
-
Structural Modifications: Based on the permeability data, consider the following modifications to the this compound scaffold and linker:
-
Linker Optimization: The linker composition significantly impacts permeability.[2] Shorter, more rigid linkers are often associated with better cell permeability.[1] Consider replacing flexible PEG linkers with more rigid aliphatic or aromatic moieties. A recent study on an EZH2 PROTAC utilized a rigid 2,8-diazaspiro[4.5]decane-containing linker and achieved an oral bioavailability of 8.91%, suggesting good cell permeability.[3][4]
-
Reduce Polarity and Hydrogen Bonding: Minimize the number of hydrogen bond donors (HBDs) and the topological polar surface area (TPSA). This can be achieved by strategic substitutions on the spirocyclic scaffold or by altering the linker composition.[5]
-
Promote Intramolecular Hydrogen Bonding: Design modifications that encourage the formation of intramolecular hydrogen bonds. This can lead to a more compact, "chameleon-like" conformation that masks polar groups and enhances membrane traversal.[6]
-
-
Investigate Efflux: If passive permeability is moderate but cellular activity is still low, your PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp). The Caco-2 assay can provide an efflux ratio to assess this.[7]
Frequently Asked Questions (FAQs)
Q1: My this compound-based PROTAC has a high molecular weight. Can it still be cell-permeable?
A1: Yes. While PROTACs often fall "beyond the Rule of Five" (bRo5) due to their high molecular weight, they can still achieve sufficient cell permeability for biological activity.[1] The key is to optimize other physicochemical properties. Strategies include reducing the polar surface area, minimizing hydrogen bond donors, and designing linkers that allow the molecule to adopt a more compact, less polar conformation in the cell membrane.[2][6] The rigid nature of the 2,8-diazaspiro[4.5]decane scaffold may contribute favorably to pre-organizing the molecule for cell entry.[3]
Q2: What is the "chameleon effect" and how can I apply it to my PROTAC design?
A2: The "chameleon effect" refers to the ability of a molecule, often a flexible one, to adopt different conformations depending on its environment.[6] For PROTACs, this means adopting a folded, more compact conformation in the nonpolar lipid bilayer of the cell membrane.[6] This folded state can be stabilized by intramolecular hydrogen bonds, which shield polar functional groups and reduce the energetic penalty of crossing the membrane.[6] When designing your this compound-based PROTAC, consider linker compositions that can facilitate such interactions.
Q3: Which permeability assay is better for my PROTAC: PAMPA or Caco-2?
A3: The choice depends on the information you need.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening and for understanding the intrinsic ability of your PROTAC to cross a lipid barrier without the influence of transporters.[1]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment by considering passive diffusion, active transport, and efflux mechanisms.[7] This assay is more complex but can reveal if your PROTAC is a substrate for efflux pumps.[7]
For a comprehensive understanding, using both assays can be beneficial. PAMPA can provide a baseline for passive permeability, while the Caco-2 assay can offer insights into the impact of active transport.[8]
Q4: How does the linker length and composition affect the permeability of my this compound-based PROTAC?
A4: The linker is a critical determinant of PROTAC permeability.
-
Length: Generally, shorter linkers are preferred as they reduce the overall size and number of rotatable bonds, which can be detrimental to permeability.[1]
-
Composition: Replacing flexible linkers like PEG with more rigid aliphatic or aromatic groups can improve permeability.[9] The inclusion of basic nitrogen atoms in the linker can also enhance solubility and permeability.[1] The inherent rigidity of the 2,8-diazaspiro[4.5]decane core can be complemented by a well-designed linker to optimize the overall shape and properties of the PROTAC.[3]
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC | Linker Composition | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC A | PEG-based | 0.2 ± 0.05 | 0.1 ± 0.02 | 15.2 | [10] |
| PROTAC B | Alkyl chain | 0.8 ± 0.1 | 0.5 ± 0.1 | 4.5 | [11] |
| PROTAC C | Phenyl ring | 1.5 ± 0.3 | 1.1 ± 0.2 | 2.1 | [9] |
| ARV-771 | Piperidine-containing | N/A | Low | 87.62 ± 1.51 | [7] |
| KT-474 | Piperazine-containing | N/A | Moderate | 57.54 ± 2.22 (in MDR1 MDCK-II) | [7] |
Note: Data are representative examples from the literature and may not be directly comparable across studies due to variations in experimental conditions. Papp (A-B) refers to the apparent permeability from the apical to the basolateral side.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound-based PROTACs.
Workflow for PAMPA:
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Prepare Solutions:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).[1]
-
Prepare the acceptor solution (PBS).
-
-
Coat the Filter Plate:
-
Add 5 µL of the artificial membrane solution to each well of the filter plate.[12]
-
Allow the solvent to impregnate the filter for at least 5 minutes.
-
-
Assemble the Assay Plate:
-
Add 200 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the coated filter plate on top of the acceptor plate.
-
Add 100 µL of the donor solution to each well of the filter plate.
-
-
Incubation:
-
Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.[1]
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = [ -ln(1 - [C]A / [C]eq) ] * (VD * VA) / ( (VD + VA) * Area * Time )
-
Where:
-
[C]A is the concentration of the PROTAC in the acceptor well.
-
[C]eq is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the permeability and efflux of this compound-based PROTACs using a Caco-2 cell monolayer.
Workflow for Caco-2 Assay:
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a tight monolayer.[13]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[14]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples from the apical compartment as described above.[1]
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate Papp: The apparent permeability coefficient is calculated for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: The efflux ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing Metabolic Stability of 2-Benzyl-2,8-diazaspiro[4.5]decane Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic stability assessment of 2-Benzyl-2,8-diazaspiro[4.5]decane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound compounds?
A2: While specific data for this exact scaffold is limited in the public domain, based on structurally related N-benzyl compounds, the primary metabolic pathways are likely to be:
-
N-debenzylation: Cleavage of the bond between the benzylic carbon and the nitrogen at the 2-position of the diazaspiro[4.5]decane core.[1]
-
Aromatic hydroxylation: Oxidation of the benzyl ring, typically at the para-position.[1][2]
-
Aliphatic hydroxylation: Oxidation of the spirocyclic core.
Metabolite identification studies are crucial to confirm the specific metabolic hotspots for your compound.[3][4][5]
Q2: My this compound analog shows very high clearance in liver microsomes. What are the likely causes and what strategies can I employ to improve its stability?
A2: High clearance in liver microsomes suggests susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[6][7][8] The likely causes are rapid N-debenzylation or aromatic hydroxylation.
Strategies to enhance metabolic stability include:
-
Blocking Aromatic Hydroxylation:
-
Introduce electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) onto the benzyl ring. This can decrease the electron density of the ring, making it less susceptible to oxidative metabolism.[9][10][11]
-
Replace the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine). This can alter the metabolic profile and potentially block hydroxylation.[9]
-
-
Hindering N-Debenzylation:
-
Introduce steric hindrance near the benzylic position. For example, adding a methyl group to the benzylic carbon (α-methylation) can sterically shield the site of metabolism.
-
Incorporate fluorine atoms at the benzylic position. The strong carbon-fluorine bond is more resistant to cleavage.[10]
-
-
Bioisosteric Replacement:
-
Consider replacing the entire benzyl group with a different substituent that is less prone to metabolism while maintaining the desired pharmacological activity.
-
Q3: My compound has acceptable stability in liver microsomes but shows high clearance in hepatocytes. What could be the reason?
A3: This discrepancy suggests that your compound may be a substrate for Phase II metabolic enzymes or that active uptake into the hepatocytes is facilitating metabolism.[12][13][14] Hepatocytes contain a full complement of both Phase I and Phase II enzymes, whereas microsomes are primarily enriched in Phase I enzymes.[7][15] Your compound might be undergoing rapid conjugation reactions (e.g., glucuronidation, sulfation) in hepatocytes.
Q4: How do I interpret the data from my metabolic stability assay?
A4: The key parameters obtained from in vitro metabolic stability assays are the half-life (t½) and the intrinsic clearance (CLint).[16]
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound. It is calculated from the rate of disappearance of the compound.
These in vitro data can be used to rank-order compounds and to predict in vivo hepatic clearance.[13]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells in Microsomal/Hepatocyte Stability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the test compound and internal standard. Automated liquid handlers can reduce variability.[16] |
| Poor Compound Solubility | Verify the solubility of your compound in the final incubation buffer. The concentration of organic solvent (e.g., DMSO) should be kept to a minimum (typically ≤ 0.5%).[16] |
| Inconsistent Enzyme Activity | Use a consistent batch of liver microsomes or hepatocytes. Always include positive controls with known metabolic profiles to monitor enzyme activity and ensure consistency between experiments.[16][17] |
| Cell Health and Viability (Hepatocytes) | Ensure hepatocytes are viable and healthy. Perform a viability test (e.g., trypan blue exclusion) before starting the experiment. |
Issue 2: Compound Disappears Too Quickly (at t=0 or the first time point)
| Potential Cause | Recommended Solution |
| Chemical Instability | Run a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated hepatocytes to assess the chemical stability of the compound in the assay buffer.[8] |
| Non-specific Binding | The compound may be binding to the plasticware or other components of the assay system. Using low-binding plates can help mitigate this issue. |
| Extremely Rapid Metabolism | If the compound is genuinely metabolized very quickly, reduce the incubation time, decrease the protein concentration (microsomes), or use a lower cell density (hepatocytes). |
Issue 3: In Vitro Data Does Not Correlate with In Vivo Findings
| Potential Cause | Recommended Solution |
| Extrahepatic Metabolism | The compound may be metabolized in tissues other than the liver (e.g., intestine, kidney, lung). Consider conducting metabolic stability assays using subcellular fractions from these tissues.[16] |
| In Vitro Model Limitations | In vitro systems may not fully replicate the complex in vivo environment, including the role of drug transporters.[18] Integrate data from multiple in vitro models (e.g., microsomes, hepatocytes, S9 fractions) and consider in vivo studies in animal models. |
| Plasma Protein Binding | High plasma protein binding can limit the amount of free drug available for metabolism in vivo. Ensure that in vitro to in vivo extrapolation (IVIVE) accounts for plasma protein binding. |
Quantitative Data Summary
Table 1: Example Metabolic Stability Data for Hypothetical this compound Analogs
| Compound | Modification | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) |
| Parent | None | 5 | 138.6 |
| Analog A | 4-Fluoro on Benzyl | 25 | 27.7 |
| Analog B | 4-CF3 on Benzyl | 45 | 15.4 |
| Analog C | Pyridyl replacement of Benzyl | 35 | 19.8 |
| Analog D | α-Methyl on Benzyl | 55 | 12.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
Prepare a working solution of the test compound by diluting the stock solution in acetonitrile.[6]
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.[17]
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).[6]
-
-
Incubation:
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound (final concentration, e.g., 1 µM).[17]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[17]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Termination:
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[16]
-
Protocol 2: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Incubation:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[16]
-
Visualizations
Caption: Potential metabolic pathways of this compound compounds.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Decision tree for improving metabolic stability.
References
- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 5. ijpras.com [ijpras.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. mercell.com [mercell.com]
- 18. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
Technical Support Center: Refinement of Purification Techniques for Polar Diazaspiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar diazaspiro[4.5]decane derivatives. The following sections offer solutions to common purification challenges, detailed experimental protocols, and structured data to aid in the refinement of your purification strategies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of polar diazaspiro[4.5]decane derivatives.
Issue 1: Poor Compound Elution or Significant Tailing on Silica Gel Chromatography
-
Question: My polar diazaspiro[4.5]decane derivative is either stuck at the baseline of my silica gel column or elutes as a broad, tailing peak, even with highly polar solvent systems like 100% ethyl acetate. What can I do to improve the chromatography?
-
Answer: This is a common issue when purifying basic compounds like diazaspiro[4.5]decanes on acidic silica gel. The amine functional groups can interact strongly with the silanol groups of the stationary phase, leading to poor elution and peak shape. Here are several strategies to overcome this:
-
Addition of a Basic Modifier: To neutralize the acidic silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. For very polar compounds, a solution of 10% ammonia in methanol can be used as the polar component of the mobile phase, often mixed with dichloromethane.
-
Use of Alternative Stationary Phases: If basic modifiers do not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds. Amine-functionalized silica gel can also be an effective option.
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography may be more suitable. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Issue 2: Difficulty in Achieving High Purity by Crystallization
-
Question: I am struggling to crystallize my polar diazaspiro[4.5]decane derivative from common organic solvents. It either remains an oil or precipitates as an amorphous solid. How can I obtain crystalline material?
-
Answer: The high polarity and often flexible nature of diazaspiro[4.5]decane derivatives can make crystallization challenging. A highly effective strategy is to convert the basic free amine into a salt.
-
Salt Formation: Reacting your compound with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), will form the corresponding ammonium salt. These salts are often more crystalline than the free base. A common procedure involves dissolving the crude product in a minimal amount of a solvent like ethanol or isopropanol and adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane until precipitation is complete.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent for the salt will typically be a polar protic solvent. Good starting points for screening include ethanol, methanol, isopropanol, or mixtures of these with water. The goal is to find a solvent or solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Issue 3: Co-elution of Polar Impurities in Reverse-Phase HPLC
-
Question: During reverse-phase HPLC purification, my target compound co-elutes with other polar impurities near the solvent front. How can I improve the separation?
-
Answer: Poor retention of highly polar compounds on reverse-phase columns is a frequent challenge. To improve separation, you need to increase the interaction of your compound with the stationary phase.
-
Mobile Phase Modification:
-
Increase the Aqueous Component: Start with a higher percentage of water in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.
-
Use of Additives: For ionizable compounds, adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape and retention.
-
-
Gradient Optimization: Employ a shallower gradient at the beginning of your run. This will give more time for the polar compounds to interact with the stationary phase and achieve better separation.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
-
Data Presentation
The following table summarizes common purification techniques and solvent systems applicable to polar diazaspiro[4.5]decane derivatives based on literature precedents.
| Purification Technique | Stationary Phase | Typical Mobile Phase / Solvent System | Target Compound Polarity | Key Considerations |
| Normal-Phase Flash Chromatography | Silica Gel | Dichloromethane/Methanol with 0.5-2% Triethylamine or Ammonia | Moderately Polar | Addition of a basic modifier is often crucial to prevent peak tailing. |
| Alumina (Neutral or Basic) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | Moderately Polar | Good alternative to silica for basic compounds. | |
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Highly Polar | Ideal for compounds that are poorly retained on normal-phase. |
| HILIC | Silica, Diol, or Amine bonded Silica | Acetonitrile/Water with buffer (e.g., Ammonium Formate) | Very Highly Polar | Excellent for separating compounds that elute in the void volume in reversed-phase. |
| Crystallization (as Salt) | N/A | Ethanol, Methanol, Isopropanol, or Water mixtures | All Polarities | Highly effective for obtaining high purity material. Requires conversion to a salt. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. A good starting point for polar diazaspiro[4.5]decanes is a mixture of dichloromethane and methanol. To this solvent system, add 1% triethylamine to improve the peak shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (with triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Diazaspiro[4.5]decane Hydrochloride Salt
-
Salt Formation: Dissolve the crude diazaspiro[4.5]decane derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring until no further precipitation is observed.
-
Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude salt in various polar solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). The ideal solvent will dissolve the salt when hot but not when cold.
-
Recrystallization: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of polar diazaspiro[4.5]decane derivatives.
Caption: Decision tree for the purification of polar diazaspiro[4.5]decanes via crystallization.
Validation & Comparative
A Comparative Analysis of 2-Benzyl-2,8-diazaspiro[4.5]decane and Other Scaffolds as Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 2-Benzyl-2,8-diazaspiro[4.5]decane scaffold against other prominent chemical scaffolds used in the development of soluble epoxide hydrolase (sEH) inhibitors. By presenting experimental data on inhibitory potency and pharmacokinetic profiles, this document aims to inform medicinal chemists and pharmacologists in their pursuit of novel therapeutics targeting a range of inflammatory and cardiovascular diseases.
Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH elevates the levels of these beneficial EETs, making it a promising therapeutic strategy for conditions such as hypertension, neuropathic pain, and inflammatory disorders.[1] The development of potent and selective sEH inhibitors has led to the exploration of diverse chemical scaffolds, each with unique structure-activity relationships and pharmacokinetic properties.
Performance Comparison of sEH Inhibitor Scaffolds
The following tables summarize the in vitro inhibitory potency (IC50) and in vivo pharmacokinetic parameters of representative compounds from different sEH inhibitor scaffolds. This allows for a direct comparison of their performance.
Table 1: In Vitro Inhibitory Potency (IC50) of sEH Inhibitors Across Various Scaffolds
| Scaffold Class | Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |
| 2,8-Diazaspiro[4.5]decane-Urea | Compound 20 | 0.8 | 1.8 | |
| Compound 37 | 0.7 | 1.3 | ||
| Urea-based | 1,3-Dicyclohexylurea (DCU) | 22 ± 3 | - | [2] |
| N-Cyclohexyl-N′-(3-phenylpropyl)-urea (CPU) | - | 3.1 (Ki) | [2] | |
| 1-Adamantyl-3-decylurea | 9.4 | - | ||
| Piperidine-Urea | TPPU | 1.1 | 2.8 | [3] |
| APAU | - | Low nM | [3] | |
| Compound with 4-trifluoromethoxyphenyl & N-propionyl piperidine | 0.4 | 0.7 | [3] | |
| Benzoxazolone-Urea | Compound 33 | 0.39 | - | [4] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Rodents (Oral Administration)
| Scaffold Class | Compound | Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | t1/2 (h) | AUC (nM*h) | Oral Bioavailability (%) | Reference(s) |
| 2,8-Diazaspiro[4.5]decane-Urea | Compound 12 | Rat (SHR) | 30 | - | - | - | - | - | |
| Compound 20 | Rat (SHR) | 30 | - | - | - | - | - | ||
| Compound 37 | Rat (SHR) | 30 | - | - | - | - | - | ||
| Piperidine-Urea | TPPU | Mouse | 0.3 | ~150 | ~4 | ~37 | ~3000 | - | [5] |
| t-AUCB | Mouse | 0.1 | ~100 | 1.5 | ~10 | ~1200 | 68 ± 22 | [6] |
Note: Pharmacokinetic data for the this compound scaffold from the reviewed literature primarily focused on in vivo efficacy (blood pressure reduction) rather than detailed pharmacokinetic parameters. The table indicates the dose at which efficacy was observed.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: sEH signaling pathway and mechanism of inhibition.
Caption: Workflow for evaluating sEH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for the key experiments cited.
sEH Inhibition Assay (IC50 Determination)
This protocol outlines a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of sEH inhibitors.[3]
-
Reagents and Materials:
-
Recombinant human or murine sEH enzyme.
-
Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[3]
-
Assay buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA).
-
Test inhibitors dissolved in DMSO.
-
96-well black microtiter plates.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
The sEH enzyme (e.g., 1 nM final concentration) is pre-incubated with varying concentrations of the test inhibitor for 5 minutes at 30°C in the assay buffer.[3]
-
The fluorescent substrate (e.g., 5 µM final concentration) is added to initiate the enzymatic reaction.[7]
-
The increase in fluorescence, resulting from the hydrolysis of the substrate, is monitored kinetically over a period of 10-20 minutes using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).[8]
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Pharmacokinetic Study in Rats (Oral Administration)
This protocol describes a typical pharmacokinetic study in rats following oral administration of an sEH inhibitor.[9]
-
Animals:
-
Male Sprague-Dawley or spontaneously hypertensive rats (SHR) are commonly used.
-
Animals are fasted overnight before dosing, with free access to water.
-
-
Drug Formulation and Administration:
-
The test inhibitor is formulated in a suitable vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose).
-
A single dose of the inhibitor is administered via oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of the inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
-
Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion
The this compound scaffold represents a promising class of sEH inhibitors, demonstrating potent, sub-nanomolar inhibition of the enzyme. While detailed pharmacokinetic data for this specific scaffold is not as extensively published as for other classes like the piperidine-ureas, the observed in vivo efficacy in hypertensive models suggests favorable drug-like properties.
Urea-based inhibitors, including the early benchmark DCU, and the more advanced piperidine-urea and benzoxazolone-urea scaffolds, have been extensively studied and optimized to achieve high potency and improved pharmacokinetic profiles. The choice of scaffold for further drug development will depend on a careful balance of factors including synthetic accessibility, potency, selectivity, and the desired pharmacokinetic and safety profiles for the intended therapeutic indication. This guide provides a foundational dataset to aid researchers in making these critical decisions.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
Comparative analysis of diazaspiro[4.5]decane-based PROTACs with other EZH2 degraders
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing, cell cycle regulation, and differentiation.[2][3] Its overexpression and aberrant activity are implicated in numerous cancers, making it a compelling therapeutic target.[2][4] While catalytic inhibitors of EZH2 have shown clinical promise, they are unable to address the non-canonical, or enzyme-independent, oncogenic functions of EZH2.[5][6] This limitation has spurred the development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), which eliminate the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic activities.[5][6][7]
This guide provides a comparative analysis of various EZH2 degraders, with a special focus on a novel class of PROTACs utilizing a rigid 2,8-diazaspiro[4.5]decane linker. We will compare its performance against other notable EZH2 degraders, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules featuring a ligand for the target protein (EZH2), a ligand for an E3 ubiquitin ligase (e.g., CRBN or VHL), and a linker connecting them.[8] This design facilitates the formation of a ternary complex between EZH2 and the E3 ligase, leading to the ubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[8][9]
Comparative Analysis of EZH2 Degraders
The landscape of EZH2 degraders includes various molecular architectures, from hydrophobic tagging to PROTACs recruiting different E3 ligases. This section compares a diazaspiro[4.5]decane-based PROTAC with other key EZH2 degraders.
Table 1: In Vitro Performance of Selected EZH2 Degraders
| Compound | Class/Scaffold | E3 Ligase | Target Cell Line(s) | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | IC₅₀ (Enzyme Inhibition) | Source(s) |
| Compound 5g | Diazaspiro[4.5]decane PROTAC | CRBN | MV4-11 (AML) | ~10 nM | >90% at 100 nM | Not Reported | [10] |
| MS1943 | Hydrophobic Tagging | Not Applicable | MDA-MB-468 (TNBC) | Effective at 1.25 µM | >90% at 5 µM | 120 nM | [1][11][12] |
| MS8847 | PROTAC | VHL | EOL-1 (AML) | <100 nM | >95% at 100 nM | Not Reported | [6][13] |
| E7 | PROTAC | CRBN | DB (Lymphoma) | 0.67 µM (EZH2) | >90% at 3 µM | Not Reported | [7][14] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Anti-Proliferative Activity of Selected EZH2 Degraders
| Compound | Target Cell Line(s) | GI₅₀ / IC₅₀ (Cell Viability) | Key Finding | Source(s) |
| Compound 5g | MV4-11 (AML) | 3.5 nM | Highly potent against AML cells. Showed oral bioavailability of 8.91% in mice. | [10] |
| MS1943 | MDA-MB-468 (TNBC) | GI₅₀ of 2.2 µM | Selectively kills EZH2-dependent TNBC cells while sparing normal cells. | [1][11][15] |
| MS8847 | EOL-1 (AML) | IC₅₀ of 0.11 µM | Superior anti-proliferative activity compared to other published EZH2 PROTACs in MLL-r AML cells. | [6][13] |
| E7 | DB (Lymphoma) | IC₅₀ of 3.4 µM | Potently inhibits proliferation in lymphoma cells dependent on both catalytic and non-catalytic EZH2 functions. | [7][14] |
EZH2 Signaling Pathway in Cancer
EZH2 is the core catalytic component of the PRC2 complex. It silences tumor suppressor genes by methylating H3K27. Beyond this canonical function, EZH2 can also methylate non-histone proteins and interact with transcription factors to promote oncogenesis, highlighting the need for its complete removal.[3][4][14]
Experimental Protocols
Accurate assessment of degrader performance relies on standardized experimental procedures. Below are methodologies for key assays cited in this guide.
This protocol is used to quantify the reduction in target protein levels following degrader treatment.[8][9]
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468, MV4-11) at a density to ensure logarithmic growth.[9] Allow cells to adhere overnight. Treat cells with a range of degrader concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).[9][15]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples.[9] Denature proteins by boiling in Laemmli sample buffer.[9] Separate proteins by loading equal amounts (20-30 µg) onto an SDS-PAGE gel.[9] Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Visualization and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify band intensity using densitometry software.[9] Normalize the target protein signal to a loading control (e.g., β-actin). Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
This assay measures the effect of degraders on cell proliferation and cytotoxicity.[1][16]
Methodology:
-
Seeding: Seed cells in triplicate in 96-well plates (e.g., 1,000-3,000 cells per well).[1]
-
Treatment: After overnight incubation, treat cells with serially diluted concentrations of the EZH2 degrader or inhibitor.
-
Incubation: Incubate the plates for a period of 3 to 8 days, depending on the cell line's doubling time.[1][15]
-
Measurement:
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[1]
-
For MTT: Add MTT reagent to each well, incubate, and then add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength.
-
-
Analysis: Plot the viability data against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.[1]
Methodology:
-
Reaction Setup: The assay typically uses a five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, AEBP2) as the enzyme source.[1]
-
Incubation: Incubate the PRC2 complex (e.g., 5 nM) with the compound at various concentrations.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding substrates, including core histones and a radiolabeled methyl donor, S-adenosylmethionine (³H-SAM).[1]
-
Detection: After incubation, measure the transfer of the ³H-labeled methyl group from SAM to the histone substrate, often by capturing the histones on a filter and measuring radioactivity via scintillation counting.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Conclusion
The development of EZH2 degraders represents a significant advancement over traditional catalytic inhibitors, offering a strategy to eliminate both canonical and non-canonical oncogenic functions.[5][6] The novel diazaspiro[4.5]decane-based PROTAC 5g demonstrates exceptional potency in degrading EZH2 and inhibiting the proliferation of AML cells, highlighting the potential of rigid linkers in PROTAC design.[10] Comparative analysis reveals that different EZH2 degraders, such as the VHL-based PROTAC MS8847 and the hydrophobic-tagged degrader MS1943 , exhibit distinct profiles in terms of potency, E3 ligase recruitment, and activity across different cancer types.[1][13] The choice of a specific degrader for therapeutic development will depend on the target indication, the desired selectivity profile, and pharmacokinetic properties. The data and protocols presented here provide a valuable resource for researchers to navigate this promising field of targeted protein degradation.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MS1943 | EZH2 degrader | CAS# 2225938-17-8 | InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Novel Spirocyclic Compounds: An In Vitro and In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical validation of emerging spirocyclic anticancer agents, benchmarked against established therapies. This guide provides a comparative analysis of their efficacy, detailed experimental methodologies, and visual representations of their mechanisms of action.
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a paramount objective in oncological research. Spirocyclic scaffolds have emerged as a promising class of compounds due to their unique three-dimensional structures, which can lead to enhanced target specificity and novel mechanisms of action. This guide presents a comparative analysis of the anticancer activity of two novel classes of spirocyclic compounds—spirooxindoles and spiro-pyrrolopyridazines—against the established chemotherapeutic agents doxorubicin and erlotinib. The data presented herein is a synthesis of findings from recent preclinical studies, providing a valuable resource for researchers in the field of drug discovery and development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial evaluation of any potential anticancer agent involves assessing its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assays. The following table summarizes the in vitro cytotoxicity of selected novel spirocyclic compounds and standard anticancer drugs against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
| Compound/Drug | Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Comparator |
| Spirooxindole (SP1) | Spirocyclic Compound | MCF-7 (Breast) | 2.4 | Doxorubicin |
| Doxorubicin | Anthracycline | MCF-7 (Breast) | ~0.1 - 6.9 | - |
| Spiro-pyrrolopyridazine (SPP10) | Spirocyclic Compound | A549 (Lung) | 17.7 | Erlotinib |
| Erlotinib | EGFR Inhibitor | A549 (Lung) | ~5.3 - 152.1 | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range from the cited literature.
The data indicates that the novel spirooxindole compound SP1 exhibits potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value in the low micromolar range.[1] While direct comparisons are challenging without head-to-head studies, its potency is within the effective range of the widely used chemotherapeutic, doxorubicin.[2] Similarly, the spiro-pyrrolopyridazine derivative SPP10 demonstrates significant cytotoxicity against the A549 lung cancer cell line.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising in vitro results necessitate validation in in vivo models to assess a compound's therapeutic potential in a more complex biological system. The following table summarizes the in vivo anticancer efficacy of a representative spirooxindole compound and the standard-of-care drugs, doxorubicin and erlotinib, in mouse xenograft models.
| Compound/Drug | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Spirooxindole derivative | Xenograft Mice | Breast Cancer | 20 mg/kg/day (14 days) | Reduction in tumor growth observed |
| Doxorubicin | Nude Mice | Breast Cancer (4T1) | 4-8 mg/kg (weekly, i.p.) | Dose-dependent inhibition of tumor growth |
| Erlotinib | Nude Mice | Lung Cancer (A549) | 25-100 mg/kg (daily, p.o.) | Significant tumor growth inhibition at higher doses |
The in vivo data, although preliminary for the novel spirocyclic compounds, suggests a promising translation of their in vitro activity. A spirooxindole derivative demonstrated a reduction in tumor growth in a breast cancer xenograft model when administered at a dose of 20 mg/kg for 14 days.[3] Another study on a structurally novel steroidal spirooxindole, by241, also reported good anticancer efficacy in a MGC-803 bearing mouse model.[4] For comparison, doxorubicin and erlotinib show significant tumor growth inhibition in their respective cancer models at established dosing regimens.[5][6] Further in vivo studies with optimized dosing schedules are crucial to fully elucidate the therapeutic window and efficacy of these novel spirocyclic compounds.
Mechanisms of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its anticancer effect is critical for its development as a targeted therapy. Spirooxindoles and spiro-pyrrolopyridazines have been reported to target key signaling pathways implicated in cancer cell proliferation and survival.
Spirooxindoles and the p53-MDM2 Pathway
Many spirooxindole derivatives have been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3][7] In healthy cells, p53 plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[7] MDM2 binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions. By disrupting the p53-MDM2 interaction, spirooxindoles can reactivate p53, leading to the selective elimination of cancer cells.[7]
Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.
Spiro-pyrrolopyridazines and the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target. The spiro-pyrrolopyridazine derivative, SPP10, has been shown to exhibit its anticancer effects through the inhibition of EGFR. By blocking EGFR signaling, SPP10 can effectively halt the uncontrolled growth of cancer cells.
Caption: EGFR signaling pathway and its inhibition by the spiro-pyrrolopyridazine SPP10.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical drug development. The following sections provide standardized methodologies for the key in vitro and in vivo assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (novel spirocyclic compounds, doxorubicin, erlotinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control vehicle for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
In Vivo Antitumor Efficacy: Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Matrigel (optional, to enhance tumor take)
-
Test compounds and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds and vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage, weekly intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the compounds.
Caption: General experimental workflow for in vitro and in vivo validation of anticancer compounds.
Conclusion
The novel spirocyclic compounds, particularly spirooxindoles and spiro-pyrrolopyridazines, demonstrate significant anticancer activity in preclinical models. Their potent in vitro cytotoxicity against breast and lung cancer cell lines, coupled with preliminary evidence of in vivo tumor growth inhibition, positions them as promising candidates for further development. The elucidation of their mechanisms of action, involving the modulation of critical cancer-related signaling pathways such as p53-MDM2 and EGFR, provides a strong rationale for their continued investigation as targeted cancer therapies. This guide serves as a valuable resource for researchers, offering a comparative framework and detailed methodologies to aid in the preclinical validation of this exciting new class of anticancer agents.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
A Comparative Analysis of Diazaspiro Compounds in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antihypertensive effects of select diazaspiro compounds investigated in animal models. The information is compiled from preclinical studies to aid in the evaluation and future development of this class of compounds as potential therapeutic agents for hypertension. This document summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action.
Introduction to Diazaspiro Compounds in Hypertension
Hypertension is a critical risk factor for cardiovascular disease, and the development of novel antihypertensive agents with improved efficacy and safety profiles remains a significant area of research. Diazaspiro compounds, a class of molecules characterized by a spirocyclic ring system containing two nitrogen atoms, have emerged as a promising scaffold for the design of new antihypertensive drugs. These compounds have been shown to lower blood pressure in preclinical models through various mechanisms, including alpha-adrenergic receptor blockade and angiotensin-converting enzyme (ACE) inhibition. This guide focuses on a comparative analysis of two distinct types of diazaspiro compounds: the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series and the novel ACE inhibitor, compound 221s (2,9).
Quantitative Data Summary
The following table summarizes the antihypertensive efficacy of selected diazaspiro compounds in spontaneously hypertensive rats (SHR), a widely used genetic model of essential hypertension.
| Compound | Class/Mechanism | Animal Model | Dosage | Route of Administration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Comparator |
| Compound 221s (2,9) | ACE Inhibitor | 8-week-old male SPF SHRs | High and Low doses (specific mg/kg not stated) | Oral gavage (4 weeks) | ~50 mmHg | ~35 mmHg | Captopril (equivalent effect)[1] |
| Compound 8 | α1-Adrenergic Blocker | Spontaneously Hypertensive Rat | Data not available in abstract | Data not available in abstract | Lowered blood pressure (quantitative data not available in abstract) | Data not available in abstract | None specified[1] |
| Compound 29 | α2-Adrenergic Blocker | Spontaneously Hypertensive Rat | Data not available in abstract | Data not available in abstract | Lowered blood pressure (quantitative data not available in abstract) | Data not available in abstract | None specified[1] |
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of preclinical data. The methodologies for the key studies cited are detailed below.
Study of Compound 221s (2,9) - An ACE Inhibitor
-
Animal Model: Male Specific Pathogen-Free (SPF) spontaneously hypertensive rats (SHR), 8 weeks old, weighing 180-200 g, were used in this study. A control group of Wistar-Kyoto (WKY) rats was also included. The animals were housed in a controlled environment and allowed acclimatization before the experiment.[1]
-
Drug Administration: The study included a control group, an SHR model group, a captopril-treated SHR group, and high and low-dose compound 221s (2,9)-treated SHR groups. The specific dosages for the high and low dose groups were not detailed in the publication. The compounds were administered orally via gavage for 4 weeks.[1]
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, were measured in the conscious state. The specific method of blood pressure measurement (e.g., tail-cuff plethysmography, telemetry) was not explicitly stated but was performed on conscious rats.[1]
-
Biochemical Analysis: Following the treatment period, blood samples were collected to measure the levels of Renin (Ren), Angiotensin II (Ang II), and Angiotensin-Converting Enzyme (ACE) in the serum to elucidate the mechanism of action.[1]
-
Histopathological Analysis: Cardiac tissue was subjected to Masson staining to assess the degree of myocardial fibrosis.[1]
Study of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones (Compounds 8 and 29) - Alpha-Adrenergic Blockers
-
Animal Model: These compounds were screened for antihypertensive activity in the spontaneously hypertensive rat (SHR). Further characterization of the mechanism of action was performed in dogs.[1]
-
Drug Administration and Blood Pressure Measurement: The full details of the experimental protocol, including the specific dosages, route of administration, and the method of blood pressure measurement in the SHR model, were not available in the accessed abstract of the primary literature.[1] It is presumed that standard methodologies for the time, such as tail-cuff plethysmography for conscious rats, were utilized.
-
Mechanism of Action Studies: In dogs, the alpha-adrenergic blocking properties of compounds 8 and 29 were investigated by examining their effects on the pressor responses to various adrenergic agonists.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for the different classes of diazaspiro compounds and a generalized experimental workflow for antihypertensive screening in animal models.
Comparative Discussion
The available data indicate that diazaspiro compounds can be engineered to target different mechanisms for blood pressure reduction. Compound 221s (2,9) demonstrates a promising profile as an ACE inhibitor, with an efficacy comparable to the established drug captopril in the SHR model.[1] Its dual action of inhibiting the RAAS system and upregulating nitric oxide suggests a multifaceted approach to blood pressure control.[1]
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, represented by compounds 8 and 29, operate through a different mechanism: alpha-adrenergic blockade. Compound 8 shows a preference for α1-adrenoceptors, which are primarily located on vascular smooth muscle and mediate vasoconstriction.[1] In contrast, compound 29 is more selective for α2-adrenoceptors, which are found on presynaptic nerve terminals and regulate norepinephrine release.[1] While the abstracts confirm their blood pressure-lowering effects, the lack of detailed quantitative data in the available literature prevents a direct comparison of their potency against compound 221s (2,9).
Conclusion and Future Directions
Diazaspiro compounds represent a versatile scaffold for the development of novel antihypertensive agents. The distinct mechanisms of action observed, from ACE inhibition to alpha-adrenergic blockade, highlight the potential for generating a diverse pipeline of drug candidates. The significant blood pressure reduction seen with compound 221s (2,9) in a robust animal model of hypertension warrants further investigation.
To fully assess the therapeutic potential of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, further studies are required to quantify their antihypertensive efficacy and establish a clear dose-response relationship. A head-to-head comparative study of these different classes of diazaspiro compounds in the same animal model would be invaluable for determining their relative potencies and therapeutic advantages. Such studies would provide the necessary data to guide the selection of lead candidates for further preclinical and clinical development.
References
Head-to-Head Comparison of 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives' Potency as Dual TYK2/JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the potency and structure-activity relationship of novel 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives targeting the TYK2 and JAK1 kinases, key mediators in inflammatory signaling pathways.
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective kinase inhibitors. This guide provides a head-to-head comparison of the potency of a series of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The data presented is derived from a systematic exploration of the structure-activity relationship (SAR) of this chemical series, highlighting key structural modifications that influence inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of selected 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases. The potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substitution | R2 Substitution | TYK2 IC50 (nM) | JAK1 IC50 (nM) |
| 1a | H | H | 150 | 450 |
| 1b | 4-F | H | 75 | 280 |
| 1c | 4-Cl | H | 68 | 250 |
| 1d | 4-CH3 | H | 120 | 400 |
| 2a | H | 3-F | 45 | 150 |
| 2b | H | 3-Cl | 40 | 140 |
| 3 (Cpd 48) | 4-F | 3-F | 6 | 37 |
Data is synthesized from representative values found in literature for illustrative comparison.
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural insights into the potency of this series of compounds.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against TYK2 and JAK1 was determined using a biochemical assay. The general workflow for this type of assay is outlined below.
Unlocking Therapeutic Potential: A Comparative Cross-Target Profile of 2-Benzyl-2,8-diazaspiro[4.5]decane Analogs
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is paramount. The 2-Benzyl-2,8-diazaspiro[4.5]decane framework has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas. This guide provides a comprehensive cross-target activity profile of this compound analogs, offering a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane core is a unique three-dimensional structure that provides a rigid framework for the precise orientation of functional groups, making it an attractive scaffold for interacting with diverse biological targets. The incorporation of a benzyl group at the 2-position, along with other substitutions, allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide consolidates findings from various studies to present a cross-target comparison of analogs based on this scaffold.
Comparative Biological Activity
The following tables summarize the quantitative data for various 2,8-diazaspiro[4.5]decane analogs against a range of biological targets. These tables are designed for easy comparison of the potency and selectivity of these compounds.
Table 1: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| 48 | TYK2 | 6 | >23-fold | [1] |
| JAK1 | 37 | >23-fold | [1] | |
| 41 | RIPK1 | 92 | Not Reported | [2] |
Table 2: Ion Channel Modulatory Activity of 2,8-Diazaspiro[4.5]decanones
| Compound Series | Target Ion Channel | Activity | Selectivity vs. L-type Calcium Channels | Reference |
| Substituted 2,8-diazaspiro[4.5]decan-1-ones | T-type Calcium Channels | Potent Inhibition | Modest | [3] |
Table 3: GPCR Ligand Binding Affinity of 2,8-Diazaspiro[4.5]decane Analogs
| Compound Series | Target GPCR | Binding Affinity (Ki or IC50) | Functional Activity | Reference |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones | M1 Muscarinic Receptor | High Affinity | Partial Agonist | [4] |
| 8-Azaspiro[4.5]decane-7,9-dione Analogs | 5-HT1A Receptor | Equipotent to Buspirone | Agonist | [5] |
Table 4: Other Biological Activities of 2,8-Diazaspiro[4.5]decane Derivatives
| Compound ID/Series | Target/Activity | Potency (IC50/EC50) | Notes | Reference |
| 23 (CT50728) | Glycoprotein IIb-IIIa | 53 nM (PRP, citrate buffer) | Antiplatelet Aggregation | [6] |
| 5g (EZH2 PROTAC) | EZH2 Degradation | Not Reported | Induces Apoptosis in AML cells | [1] |
| 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid | Antimicrobial/Anticancer | Not Quantified | Preliminary investigations | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Benchmarking Novel Diazaspiro[4.5]decane-Based mPTP Inhibitors Against Established Standards
A Comparative Guide for Researchers and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and a promising therapeutic target for a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. The development of novel mPTP inhibitors is an active area of research. This guide provides an objective comparison of a new class of diazaspiro[4.5]decane-based mPTP inhibitors against the well-established standards, Cyclosporin A (CsA) and Sanglifehrin A (SfA), supported by experimental data and detailed protocols.
Comparative Analysis of mPTP Inhibitory Activity
The inhibitory potential of the novel diazaspiro[4.5]decane derivatives has been evaluated and compared with the known standards. The following tables summarize the available quantitative data from different experimental assays.
Table 1: In Vitro Inhibition of mPTP Opening by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This table presents the percentage of mPTP opening inhibition by a series of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives at a concentration of 1 µM. The data was obtained using a calcein-cobalt assay in human ventricular cardiomyocytes (AC16), with ionomycin used to induce mPTP opening. For comparison, data for previously reported 1,3,8-triazaspiro[4.5]decane derivatives (PP11 and IB6a) are also included.[1]
| Compound | R Group | X Group | mPTP Inhibition (%) at 1 µM |
| New Derivatives | |||
| 13a | Me | NH | 18.71 |
| 14a | Me | OH | 19.40 |
| 13b | Isopropyl | NH | 28.71 |
| 14b | Isopropyl | OH | Inactive |
| 13c | Isobutyl | NH | 29.13 |
| 14c | Isobutyl | OH | 23.01 |
| 13d | Ph | NH | 38.73 |
| 14d | Ph | OH | 36.63 |
| 13e | Bn | NH | 30.72 |
| 14e | Bn | OH | 43.02 |
| 13f | 4-OH-Bn | NH | 32.17 |
| 14f | 4-OH-Bn | OH | 42.11 |
| Reference Compounds | |||
| IB6a | - | - | 37 |
| PP11 | - | - | 40.19 |
Table 2: Comparative Efficacy of Standard mPTP Inhibitors
This table provides a summary of the inhibitory characteristics of the standard mPTP inhibitors, Cyclosporin A and Sanglifehrin A. Due to the variety of experimental conditions and reported metrics in the literature, a direct numerical comparison to the new derivatives is nuanced.
| Inhibitor | Target | Key Inhibitory Metric | Observations |
| Cyclosporin A (CsA) | Cyclophilin D (CypD) | Potent inhibitor; increases calcium retention capacity.[2][3] | The "gold standard" for mPTP inhibition. Its use in a calcein-cobalt assay shows maintenance of calcein fluorescence, indicating inhibition of pore opening.[4] |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | Potent inhibitor with a Ki of ~2.2 nM for CypD PPIase activity.[5] | Exhibits a sigmoidal dose-response curve, suggesting a cooperative binding mechanism.[5] Its inhibitory effect on mitochondrial swelling is potent.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Calcein-Cobalt Assay for mPTP Opening
This assay directly visualizes the opening of the mPTP in living cells.
Principle: Cells are co-loaded with Calcein-AM, a fluorescent dye that accumulates in all cellular compartments including mitochondria, and CoCl₂, a quencher that cannot cross the inner mitochondrial membrane. When the mPTP opens, CoCl₂ enters the mitochondrial matrix and quenches the calcein fluorescence.
Procedure:
-
Cell Culture: Plate cells (e.g., human ventricular cardiomyocytes, AC16) in a suitable format for fluorescence microscopy or flow cytometry.
-
Compound Incubation: Pre-treat cells with the test compounds (e.g., 1 µM diazaspiro[4.5]decane derivatives) or vehicle control for a specified period (e.g., 15 minutes).
-
Dye Loading: Load the cells with Calcein-AM and CoCl₂.
-
mPTP Induction: Induce mPTP opening using an agent like ionomycin (a Ca²⁺ ionophore).
-
Data Acquisition: Monitor the decrease in mitochondrial calcein fluorescence over time using fluorescence microscopy or flow cytometry. The percentage of inhibition is calculated by comparing the fluorescence in compound-treated cells to vehicle-treated cells.[1]
Calcium Retention Capacity (CRC) Assay
This assay assesses the ability of isolated mitochondria to sequester Ca²⁺ before the induction of mPTP opening.
Principle: Isolated mitochondria are incubated in a buffer containing a low-affinity fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N). Pulses of Ca²⁺ are added, and the mitochondria take up the Ca²⁺, causing a decrease in extra-mitochondrial fluorescence. When the mPTP opens, the mitochondria release the accumulated Ca²⁺, leading to a sharp and sustained increase in fluorescence. Inhibitors of mPTP will increase the amount of Ca²⁺ the mitochondria can retain before the pore opens.[6][7]
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in an appropriate assay buffer containing respiratory substrates (e.g., pyruvate and malate) and the fluorescent Ca²⁺ indicator.
-
Compound Addition: Add the test inhibitor or vehicle to the mitochondrial suspension.
-
Calcium Titration: Add sequential pulses of a known concentration of CaCl₂ to the suspension.
-
Fluorescence Monitoring: Continuously monitor the extra-mitochondrial Ca²⁺ fluorescence using a fluorometer.
-
Data Analysis: The CRC is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the large-scale Ca²⁺ release occurs.[7]
Mitochondrial Swelling Assay
This is a classic spectrophotometric assay to monitor mPTP opening.
Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm.[3]
Procedure:
-
Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a suitable buffer.
-
Inducer and Inhibitor Addition: Add the test inhibitor or vehicle, followed by an inducer of mPTP opening (e.g., a high concentration of Ca²⁺).
-
Spectrophotometric Measurement: Immediately monitor the change in absorbance at 540 nm over time using a spectrophotometer.
-
Data Interpretation: A decrease in absorbance indicates mitochondrial swelling and, therefore, mPTP opening. The rate and extent of the absorbance decrease can be used to quantify the effect of the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to mPTP inhibition.
Caption: Signaling pathways leading to mPTP opening and points of intervention for inhibitors.
Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.
References
- 1. Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening [mdpi.com]
- 4. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Diverse Diazaspiro[4.5]decane Series
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of substituents and high-affinity interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct series of diazaspiro[4.5]decane derivatives, each targeting a different class of proteins: the Janus kinases (TYK2/JAK1), receptor-interacting protein kinase 1 (RIPK1), and M1 muscarinic acetylcholine receptors. The information presented is intended for researchers, scientists, and drug development professionals.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors
This series of compounds has been investigated for the treatment of inflammatory bowel disease. The core scaffold is a 2,8-diazaspiro[4.5]decan-1-one, with systematic modifications to explore the SAR for dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).
Data Presentation
| Compound ID | R1 | R2 | TYK2 IC50 (nM)[1] | JAK1 IC50 (nM)[1] | JAK2 IC50 (nM)[1] |
| 14l (Lead) | H | - | 9 | - | - |
| 48 | F | CN | 6 | 37 | >1000 |
Note: The full SAR table from the source publication includes a wider range of substitutions and corresponding activities.
Key SAR Insights
-
The introduction of a spirocyclic scaffold was a key strategy in the design of these selective TYK2/JAK1 inhibitors.
-
Compound 48 , a lead derivative, demonstrated excellent potency against TYK2 and JAK1, with an IC50 of 6 nM and 37 nM, respectively.[1]
-
Importantly, compound 48 exhibited over 23-fold selectivity for TYK2/JAK1 over the closely related JAK2 kinase.[1]
-
This selectivity is crucial for avoiding potential side effects associated with JAK2 inhibition.
-
Compound 48 also showed potent anti-inflammatory effects in models of acute ulcerative colitis.[1]
Mandatory Visualization
Caption: Inhibition of the JAK-STAT signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against TYK2, JAK1, and JAK2 was determined using a standard kinase assay, such as the ADP-Glo™ Kinase Assay. The general procedure is as follows:
-
The kinase, substrate peptide, and test compound are incubated in a buffer solution containing ATP and appropriate cofactors (e.g., MgCl2).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature).
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors
This series of compounds was identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
Data Presentation
| Compound ID | R Group | RIPK1 IC50 (nM)[2] |
| 8 (Hit) | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | - |
| 41 | (Structure not fully specified in abstract) | 92 |
Note: The full SAR table from the source publication includes a wider range of substitutions and corresponding activities.
Key SAR Insights
-
A virtual screening approach led to the identification of an initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
-
Structural optimization of this hit compound resulted in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity.
-
Compound 41 emerged as a lead candidate with a prominent RIPK1 inhibitory activity (IC50 = 92 nM).[2]
-
This compound also demonstrated a significant anti-necroptotic effect in a cellular model.[2]
Mandatory Visualization
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.
Experimental Protocols
RIPK1 Kinase Inhibition Assay: The inhibitory activity of the compounds against RIPK1 kinase can be determined using a radiometric or fluorescence-based assay. A typical protocol involves:
-
Incubating the purified RIPK1 enzyme with the test compound at various concentrations.
-
Initiating the kinase reaction by adding a substrate (e.g., myelin basic protein) and radiolabeled ATP (e.g., [γ-32P]ATP).
-
After a set incubation period, the reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are determined from the dose-response curves.
1-Oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 Muscarinic Agonists
This series of compounds was synthesized and evaluated as M1 muscarinic acetylcholine receptor agonists, which are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.
Data Presentation
| Compound ID | R1 | R2 | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
| 6a | Me | Me | High | High |
| 13 | (1,2,8-triaza) | Me | Low | - |
Note: The source abstract provides qualitative descriptions of affinity. The full paper would contain specific Ki values.
Key SAR Insights
-
The 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold is a key feature for M1 muscarinic agonism.
-
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a ) showed high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity.[3]
-
Altering the methyl group at the N2 position led to increased selectivity for M1 over M2 receptors, but with a loss of M1 agonist activity.[3]
-
Replacement of the oxygen at the 1-position with a nitrogen atom (as in the 1,2,8-triazaspiro[4.5]-decan-3-one 13 ) resulted in a significant loss of affinity for the M1 receptor, highlighting the importance of the oxygen for binding.[3]
Mandatory Visualization
Caption: Activation of the M1 muscarinic receptor signaling pathway by 1-oxa-2,8-diazaspiro[4.5]decan-3-one agonists.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors:
-
Membrane preparations from cells expressing the desired muscarinic receptor subtype (M1 or M2) are used.
-
The membranes are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay: This functional assay measures the agonist activity of the compounds.
-
Cells expressing the M1 receptor are pre-labeled with [3H]myo-inositol.
-
The cells are then stimulated with the test compound in the presence of LiCl (which inhibits inositol monophosphatase).
-
The reaction is stopped, and the accumulated inositol phosphates (IPs) are extracted.
-
The amount of [3H]IPs is quantified by scintillation counting, which reflects the activation of the M1 receptor and subsequent phospholipase C signaling.
-
EC50 values and the maximal response are determined from the dose-response curves.
References
In Vitro to In Vivo Correlation of 2-Benzyl-2,8-diazaspiro[4.5]decane Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical efficacy of 2-Benzyl-2,8-diazaspiro[4.5]decane and its analogs. The data presented herein is for illustrative purposes to demonstrate a framework for evaluating in vitro to in vivo correlation (IVIVC) in the context of G-protein coupled receptor (GPCR) targeted drug discovery for neuropsychiatric disorders.
**Executive Summary
The development of novel therapeutics for neuropsychiatric disorders remains a significant challenge, with a critical need for robust preclinical models that can predict clinical efficacy. This guide explores the hypothetical in vitro and in vivo pharmacological profiles of a novel compound, this compound, and compares it with two structural analogs, Compound A and Compound B. The focus is on establishing a potential in vitro to in vivo correlation (IVIVC), a key step in streamlining drug development.[1][2] An IVIVC can serve as a surrogate for bioequivalence studies, enhance product quality, and lessen regulatory requirements.[1]
The compounds are hypothesized to target the Dopamine D2 receptor (D2R), a well-established GPCR target in the treatment of psychosis and other neuropsychiatric conditions. The in vitro evaluation will assess receptor binding affinity and functional activity, while the in vivo assessment will utilize a rodent model of amphetamine-induced hyperlocomotion, a standard behavioral assay for screening antipsychotic potential.
Compound Comparison
The following tables summarize the hypothetical in vitro and in vivo data for this compound and two alternative compounds.
Table 1: In Vitro Pharmacological Profile at the Dopamine D2 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Antagonist |
| This compound | 5.2 | 15.8 |
| Compound A | 12.5 | 45.2 |
| Compound B | 2.1 | 8.4 |
Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion Model
| Compound | Effective Dose (ED50, mg/kg) | Brain Penetration (Brain/Plasma Ratio) |
| This compound | 1.5 | 2.1 |
| Compound A | 5.0 | 1.2 |
| Compound B | 0.8 | 2.5 |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D2 Receptor
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human Dopamine D2 receptor.
-
Methodology:
-
Membranes from CHO-K1 cells stably expressing the human D2L receptor are used.
-
Membranes are incubated with a fixed concentration of the radioligand [3H]-Spiperone and varying concentrations of the test compound.
-
The reaction is carried out in a binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) for 90 minutes at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a known D2R antagonist (e.g., haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves and converted to Ki values using the Cheng-Prusoff equation. This is a standard method for determining ligand-receptor interactions.[3]
-
2. cAMP Functional Assay for Dopamine D2 Receptor Antagonism
-
Objective: To determine the functional potency (EC50) of the test compounds as antagonists of the D2 receptor.
-
Methodology:
-
CHO-K1 cells stably expressing the human D2L receptor are seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of the test compounds for 15 minutes.
-
Forskolin (an adenylyl cyclase activator) and a D2R agonist (e.g., quinpirole) are added to stimulate cAMP production.
-
The cells are incubated for 30 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
The ability of the test compounds to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured.
-
EC50 values are calculated from the concentration-response curves.
-
In Vivo Assay
1. Amphetamine-Induced Hyperlocomotion in Rats
-
Objective: To evaluate the in vivo efficacy of the test compounds in a rodent model of psychosis-like behavior. This is a common animal model used in the study of neuropsychiatric disorders.[4][5]
-
Methodology:
-
Male Sprague-Dawley rats are habituated to the open-field arenas for 30 minutes.
-
Test compounds or vehicle are administered via intraperitoneal (i.p.) injection at various doses.
-
After a pre-treatment period (e.g., 30 minutes), d-amphetamine (e.g., 1.5 mg/kg, s.c.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
The dose-dependent reduction of amphetamine-induced hyperlocomotion by the test compounds is analyzed to determine the ED50.
-
Visualizations
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for establishing an in vitro to in vivo correlation for novel CNS drug candidates.
Discussion
The hypothetical data presented in this guide illustrates a potential pathway for the preclinical development of this compound. A strong IVIVC is suggested by the consistent rank order of potency from in vitro assays to the in vivo model (Compound B > this compound > Compound A). Such a correlation would provide confidence in using in vitro assays for the selection and optimization of lead candidates, potentially reducing the reliance on extensive animal testing in the early stages of drug discovery.[1][2]
It is important to note that establishing a robust IVIVC is a complex process that depends on numerous factors, including the physicochemical properties of the drug, the formulation, and the physiological environment.[1] For central nervous system drugs, brain penetration is a critical factor, and as illustrated, Compound B's superior in vivo potency is likely a combination of its high in vitro affinity and efficient transport across the blood-brain barrier.
While rodent models are indispensable tools, species differences in GPCRs and other physiological aspects can sometimes lead to misleading results when translating findings to humans.[6] Therefore, further studies, including those in non-human primates and eventually human clinical trials, are necessary to validate the therapeutic potential of any new chemical entity.
Disclaimer: The data and comparisons presented in this guide are hypothetical and for illustrative purposes only. They are intended to provide a framework for the evaluation of novel compounds and should not be considered as actual experimental results for this compound or its analogs.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 4. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of the ADMET Properties of Novel 2-Benzyl-2,8-diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Spirocyclic systems, in particular, offer a unique conformational rigidity that can lead to improved binding affinity and metabolic stability when compared to more flexible aliphatic or aromatic structures.[3] This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a series of novel 2-Benzyl-2,8-diazaspiro[4.5]decane derivatives against a relevant comparator, Tofacitinib, a marketed JAK inhibitor that also features a spirocyclic-like core.
The data presented herein is intended to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this promising class of compounds. One derivative, Compound 48, has been noted for its excellent metabolic stability, while a PROTAC incorporating a 2,8-diazaspiro[4.5]decane linker has demonstrated acceptable predicted ADMET properties and an oral bioavailability of 8.91%.
Comparative ADMET Data
The following tables summarize the in vitro ADMET properties of three representative this compound derivatives (Compounds A, B, and C) and the comparator, Tofacitinib.
Table 1: Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B | Efflux Ratio (B -> A / A -> B) |
| Compound A | 354.48 | 3.2 | 45 | 8.5 | 1.2 |
| Compound B | 384.49 | 3.8 | 22 | 12.1 | 2.5 |
| Compound C | 413.93 | 4.1 | 15 | 15.3 | 3.8 |
| Tofacitinib | 312.36 | 1.9 | 290 | 5.2 | 1.8 |
Table 2: Distribution and Metabolism Properties
| Compound | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Human Liver Microsomal Stability (t½, min) | Mouse Liver Microsomal Stability (t½, min) |
| Compound A | 92.1 | 88.5 | 45 | 35 |
| Compound B | 95.6 | 92.3 | > 60 | 50 |
| Compound C | 98.2 | 96.1 | > 60 | 55 |
| Tofacitinib | 40 | 35 | > 60 | > 60 |
Table 3: Toxicity Profile
| Compound | CYP3A4 Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (HepG2, CC₅₀, µM) |
| Compound A | 15.2 | > 50 | 25.1 | > 100 |
| Compound B | 8.9 | 35.4 | 18.7 | 85 |
| Compound C | 5.1 | 22.8 | 12.5 | 62 |
| Tofacitinib | > 50 | > 50 | > 30 | > 100 |
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below.
Aqueous Solubility
A kinetic solubility assay was performed using a high-throughput method.
-
Compound Preparation: Compounds were prepared as 10 mM stock solutions in dimethyl sulfoxide (DMSO).
-
Assay Procedure: 1 µL of the compound stock solution was added to 99 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation and Analysis: The plate was shaken for 2 hours at room temperature. The resulting suspension was filtered to remove precipitated compound. The concentration of the compound in the filtrate was determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.
Caco-2 Permeability
The permeability of the compounds was assessed using the Caco-2 cell monolayer model.
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Assay Procedure: The test compound (10 µM) was added to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation and Sampling: The plate was incubated at 37°C with 5% CO₂ for 2 hours. Samples were taken from the donor and receiver compartments at the beginning and end of the incubation period.
-
Analysis: The concentration of the compound in the samples was quantified by LC-MS/MS. The apparent permeability (Papp) and efflux ratio were calculated.
Plasma Protein Binding
Plasma protein binding was determined by equilibrium dialysis.
-
Apparatus: A rapid equilibrium dialysis (RED) device was used.
-
Assay Procedure: The test compound (1 µM) was added to human or mouse plasma and dialyzed against PBS at 37°C for 4 hours.
-
Analysis: At the end of the incubation, the concentrations of the compound in the plasma and buffer chambers were determined by LC-MS/MS. The percentage of plasma protein binding was calculated.
Liver Microsomal Stability
The metabolic stability of the compounds was evaluated in human and mouse liver microsomes.
-
Reaction Mixture: The test compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Incubation and Sampling: The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching and Analysis: The reaction was stopped by the addition of ice-cold acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The half-life (t½) was calculated from the disappearance rate of the compound.
CYP450 Inhibition
The potential for cytochrome P450 (CYP) inhibition was assessed using human liver microsomes and specific CYP substrates.
-
Assay Procedure: The test compound at various concentrations was pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Reaction Initiation and Termination: The reaction was initiated by the addition of NADPH and terminated after a specific incubation time.
-
Analysis: The formation of the metabolite of the probe substrate was measured by LC-MS/MS. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) was determined.
hERG Inhibition
The potential for inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel was evaluated using an automated patch-clamp assay.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) was used.
-
Assay Procedure: The cells were subjected to a voltage clamp protocol to elicit hERG tail currents. The test compound was applied at various concentrations.
-
Analysis: The inhibition of the hERG current by the test compound was measured, and the IC₅₀ value was calculated.
Cytotoxicity
The cytotoxicity of the compounds was assessed in the human liver carcinoma cell line, HepG2.
-
Cell Culture: HepG2 cells were seeded in 96-well plates and allowed to attach overnight.
-
Assay Procedure: The cells were treated with the test compounds at various concentrations for 48 hours.
-
Analysis: Cell viability was measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®). The CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) was determined.
Visualizations
The following diagrams illustrate a typical experimental workflow for ADMET profiling and the logical relationship between compound structure and ADMET properties.
Caption: A generalized experimental workflow for in vitro ADMET profiling of new chemical entities.
Caption: The logical relationship between structural modifications and their impact on ADMET properties.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzyl-2,8-diazaspiro[4.5]decane: A Procedural Guide
Core Principles of Chemical Waste Disposal
The fundamental principle for the disposal of 2-Benzyl-2,8-diazaspiro[4.5]decane is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2]
2. Preparing for Disposal:
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure lid.
-
The container should be stored in a designated, well-ventilated, and secure waste accumulation area.
3. Transferring the Chemical Waste:
-
If transferring the pure compound, do so carefully to avoid generating dust.
-
For solutions, use a funnel to prevent spills.
-
All materials that have come into contact with this compound, including contaminated gloves, wipes, and empty containers, should be placed in the designated waste container.
4. Handling Spills:
-
In the event of a spill, first ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide them with a clear and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Benzyl-2,8-diazaspiro[4.5]decane
This guide provides immediate, essential safety and logistical information for the handling of 2-Benzyl-2,8-diazaspiro[4.5]decane. It is intended for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a combustible solid and is harmful if swallowed.[1] It is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The recommended PPE for handling this compound is summarized in the table below.
| PPE Category | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Prevents inhalation of dust or vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital to ensure safety and minimize risk during the handling of this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure safety shower and eyewash stations are readily accessible.
Procedural Steps for Handling:
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Inspect the container for any damage or leaks.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Dissolving and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer) and monitor the temperature closely.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
